5,5'-Diamino-3,3'-bis-1,2,4-triazole
Description
The exact mass of the compound 5-(3-amino-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-amino-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N8/c5-3-7-1(9-11-3)2-8-4(6)12-10-2/h(H3,5,7,9,11)(H3,6,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHKWIJFVUHKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341482 | |
| Record name | 5,5'-Diamino-3,3'-bis-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22819-10-9 | |
| Record name | 5,5'-Diamino-3,3'-bis-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1'H-(3,3')BI((1,2,4)TRIAZOLYL)-5,5'-DIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,5'-Diamino-3,3'-bis-1,2,4-triazole: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Diamino-3,3'-bis-1,2,4-triazole, a nitrogen-rich heterocyclic compound, serves as a crucial building block in the synthesis of advanced energetic materials. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and generalized methods for its characterization using modern analytical techniques. The information presented is intended to support researchers in the fields of materials science and chemical synthesis in their efforts to develop novel high-performance materials.
Core Chemical Properties
This compound, also known as 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole) (DABT), is a stable organic compound with a high nitrogen content, a key characteristic for its application in energetic materials. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₈ | PubChem[1] |
| Molecular Weight | 166.15 g/mol | PubChem[1] |
| CAS Number | 22819-10-9 | PubChem[1] |
| Predicted Melting Point | >350 °C | --- |
| Predicted Density | 1.870 g/cm³ | --- |
| Solubility | Low solubility in common NMR solvents; soluble in basic solutions. | [2] |
Synthesis
The synthesis of this compound is achieved through the reaction of oxalic acid and aminoguanidinium bicarbonate.[3] This method provides a straightforward route to this important precursor.
Experimental Protocol: Synthesis of this compound
Materials:
-
Oxalic acid
-
Aminoguanidinium bicarbonate
-
Concentrated hydrochloric acid
-
A suitable basic solution (e.g., sodium hydroxide solution) for cyclization
Procedure:
-
A mixture of oxalic acid and aminoguanidinium bicarbonate is prepared in concentrated hydrochloric acid.
-
The reaction mixture is stirred, typically with heating, to facilitate the initial condensation reaction.
-
Following the initial reaction, a basic solution is added to induce cyclization, leading to the formation of the bistriazole ring system.
-
The resulting precipitate, this compound, is collected by filtration.
-
The product is then washed with a suitable solvent and dried to yield the final product.
Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.
Characterization
The structural confirmation and purity assessment of synthesized this compound are typically performed using a combination of spectroscopic and thermal analysis techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Due to the low solubility of the compound in common deuterated solvents, a basic solution in D₂O is often employed.
Generalized Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A small amount of the compound is dissolved in deuterium oxide (D₂O) containing a stoichiometric amount of a base, such as sodium hydroxide, to aid dissolution.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a suitable internal or external standard. The multiplicity and integration of the proton signals and the chemical shifts of the carbon signals are analyzed to confirm the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Generalized Experimental Protocol: FTIR
-
Sample Preparation: A small amount of the dried compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic vibrations of functional groups, such as N-H stretches of the amino groups and the vibrations of the triazole ring.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal stability and decomposition temperature of the compound.
Generalized Experimental Protocol: DSC
-
Sample Preparation: A small, accurately weighed amount of the compound (typically 1-5 mg) is placed in an aluminum crucible.
-
Instrumentation: A differential scanning calorimeter is used.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The DSC thermogram is analyzed to determine the onset temperature of decomposition, which is a measure of the thermal stability of the compound.
Applications and Reaction Pathways
The primary application of this compound is as a precursor in the synthesis of more complex, high-energy nitrogen-rich compounds. The amino groups on the bistriazole core can be further functionalized, for instance, through nitration, to introduce energetic nitro groups (-NO₂).
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound and its application.
Conclusion
This compound is a valuable and versatile precursor in the field of energetic materials. This guide has provided a summary of its key chemical properties, a detailed synthesis protocol, and generalized methodologies for its characterization. The provided information aims to facilitate further research and development of novel materials derived from this important building block. Researchers are encouraged to adapt the generalized characterization protocols to their specific instrumentation and analytical needs.
References
An In-depth Technical Guide to 5,5'-Diamino-3,3'-bis-1,2,4-triazole: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Diamino-3,3'-bis-1,2,4-triazole is a nitrogen-rich heterocyclic compound with a molecular formula of C4H6N8.[1] This molecule, composed of two interconnected 1,2,4-triazole rings with amino functional groups, serves as a critical building block in the synthesis of various advanced materials, particularly in the field of energetic materials. Its high nitrogen content and the energetic nature of the triazole ring make it a precursor for the development of high-performing and less sensitive explosives and propellants. This guide provides a comprehensive overview of its molecular structure, available physicochemical properties, a detailed experimental protocol for a closely related isomer, and visual representations of its synthetic pathway and role as a precursor.
Molecular Structure and Identification
This compound consists of two 1,2,4-triazole rings linked by a carbon-carbon single bond between the 3 and 3' positions. Each triazole ring is substituted with an amino group at the 5 and 5' positions, respectively.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 5-(3-amino-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-amine[1] |
| Molecular Formula | C4H6N8[1] |
| Molecular Weight | 166.15 g/mol [1] |
| CAS Number | 22819-10-9[1] |
| Canonical SMILES | C1(=NC(=NN1)N)C2=NC(=NN2)N[1] |
| InChI Key | SHHKWIJFVUHKCA-UHFFFAOYSA-N[1] |
Physicochemical and Computed Properties
Experimental data for this compound is limited in the public domain. The following table summarizes computed physicochemical properties available from the PubChem database.
| Property | Value (Computed) |
| XLogP3-AA | -0.9 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 1 |
| Exact Mass | 166.07154223 Da |
| Monoisotopic Mass | 166.07154223 Da |
| Topological Polar Surface Area | 143 Ų |
| Heavy Atom Count | 12 |
| Complexity | 252 |
Synthesis Protocol
Synthesis of 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole) (DABT)
-
Materials:
-
Oxalic acid
-
Aminoguanidinium bicarbonate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Acetic acid
-
Distilled water
-
-
Procedure:
-
To a stirred mixture of oxalic acid (20.0 g, 159 mmol) and aminoguanidinium bicarbonate (45.4 g, 332 mmol), add hydrochloric acid (60 mL).
-
Heat the reaction mixture to 70 °C and stir for one hour.
-
Collect the resulting precipitate by filtration.
-
Dissolve the colorless solid in water (240 mL) and basify with sodium hydroxide to a pH of 14.
-
Reflux the reaction mixture for one hour.
-
Acidify the solution with acetic acid to a pH of 4.
-
Collect the resulting precipitate by filtration, wash with water (approximately 200 mL), and dry in the air.
-
This procedure yields 3,3'-diamino-5,5'-bis(1,2,4-1H-triazole) as a colorless solid.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the following are expected characteristic spectroscopic features based on its structure and data from related compounds.
Infrared (IR) Spectroscopy:
| Wavenumber Range (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching vibrations of the amino groups |
| 3150-3000 | N-H stretching vibrations of the triazole ring |
| 1650-1550 | C=N stretching and N-H bending vibrations |
| 1500-1400 | Triazole ring stretching vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~6.5 | singlet | NH₂ protons |
| ¹H | ~12-14 | broad singlet | NH protons of the triazole ring |
| ¹³C | ~160-170 | - | C3/C3' carbons |
| ¹³C | ~150-160 | - | C5/C5' carbons |
Applications in Energetic Materials
The primary application of this compound and its isomers is as a precursor for the synthesis of more complex, nitrogen-rich energetic materials. The amino groups can be further functionalized, for example, through nitration to introduce nitro (-NO₂) or nitramino (-NHNO₂) groups, which significantly enhances the energetic properties of the resulting compounds.
Visualizations
Synthetic Pathway of 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole)
Caption: Synthetic workflow for 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole).
Role as a Precursor in Energetic Materials Synthesis
Caption: General workflow for the synthesis of energetic materials from a diaminobistriazole precursor.
Conclusion
This compound is a molecule of significant interest in materials science, particularly as a foundational structure for the development of advanced energetic materials. While detailed experimental data on the compound itself is sparse, the synthesis and characterization of its isomers and derivatives provide a strong basis for understanding its chemical behavior and potential. Further research into the direct synthesis and characterization of this specific isomer would be beneficial for the targeted design of new materials with tailored properties. The provided synthetic protocol for a related isomer offers a practical starting point for researchers in this field.
References
An In-depth Technical Guide to the Synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 5,5'-Diamino-3,3'-bis-1,2,4-triazole, a nitrogen-rich heterocyclic compound of interest in various fields, including energetic materials and medicinal chemistry. This document outlines the core synthetic strategies, provides detailed experimental protocols, and presents key characterization data.
Introduction
This compound, also known by the alternative nomenclature 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole) and the acronym DABT, is a molecule characterized by a high nitrogen content and a stable bitriazole backbone. Its structure, featuring two interconnected 3,5-diamino-1,2,4-triazole rings, makes it a valuable precursor for the synthesis of more complex nitrogen-rich compounds and a scaffold in the design of novel therapeutic agents. This guide will focus on the most prevalent and practical synthesis route, proceeding from readily available starting materials.
Core Synthesis Pathway: From Oxalic Acid and Aminoguanidinium Bicarbonate
The most direct and commonly cited method for the synthesis of this compound involves a two-step process starting with oxalic acid and aminoguanidinium bicarbonate. The initial step is the formation of an intermediate through the reaction of the starting materials in an acidic medium, followed by a base-catalyzed cyclization to yield the final bitriazole product.
Diagram of the Core Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound based on literature reports.
Materials and Equipment
-
Oxalic acid
-
Aminoguanidinium bicarbonate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Acetic acid
-
Distilled water
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
pH meter or pH paper
-
Drying oven
Detailed Synthesis Procedure
Step 1: Formation of the Intermediate
-
In a suitable reaction flask, a mixture of oxalic acid (159 mmol) and aminoguanidinium bicarbonate (332 mmol) is prepared.
-
To this stirred mixture, 60 mL of concentrated hydrochloric acid is carefully added.
-
The reaction mixture is heated to 70 °C and stirred for one hour. During this time, a precipitate will form.
-
The precipitate is collected by filtration.
Step 2: Cyclization to this compound
-
The collected solid from the previous step is dissolved in 240 mL of water.
-
The solution is made strongly alkaline by the addition of sodium hydroxide to reach a pH of 14.
-
The reaction mixture is then heated to reflux for one hour.
-
After reflux, the solution is cooled and subsequently acidified with acetic acid to a pH of 4.
-
The resulting precipitate of this compound is collected by filtration.
-
The product is washed with approximately 200 mL of water and dried in an oven.
This procedure typically yields the final product as a colorless solid.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₄H₆N₈ | [1] |
| Molecular Weight | 166.15 g/mol | [1] |
| CAS Number | 22819-10-9 | [1] |
| Typical Yield | 70% | |
| Appearance | Colorless to slightly buff solid | [2] |
| ¹H NMR (DMSO-d₆) | δ = 6.46 (s, 2H, NH₂) ppm |
Note: More extensive characterization data such as ¹³C NMR, IR spectroscopy, and melting point are not consistently reported across readily available literature and should be determined experimentally for confirmation.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via the condensation of oxalic acid and aminoguanidinium bicarbonate represents a robust and efficient method for accessing this valuable bitriazole system. The procedure utilizes readily available and inexpensive starting materials and provides the target compound in good yield. This technical guide provides researchers with a solid foundation for the laboratory-scale preparation of this compound, which can serve as a key building block for further chemical exploration and development. It is recommended that full characterization of the synthesized product be performed to confirm its identity and purity.
References
An In-depth Technical Guide to 5,5'-Diamino-3,3'-bis-1,2,4-triazole
This technical guide provides a comprehensive overview of 5,5'-Diamino-3,3'-bis-1,2,4-triazole, a nitrogen-rich heterocyclic compound. The document is intended for researchers, scientists, and professionals in drug development and materials science, with a focus on its chemical identifiers, synthesis, and physicochemical properties.
Chemical Identifiers and Properties
This compound is a molecule of significant interest due to its high nitrogen content, which makes it a precursor in the synthesis of energetic materials.[1][2] Its chemical identifiers and computed physicochemical properties are summarized below.
Table 1: Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 22819-10-9[3][4][5][6] |
| IUPAC Name | 5-(3-amino-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-amine[5] |
| Molecular Formula | C₄H₆N₈[5] |
| InChI | InChI=1S/C4H6N8/c5-3-7-1(9-11-3)2-8-4(6)12-10-2/h(H3,5,7,9,11)(H3,6,8,10,12)[5] |
| InChIKey | SHHKWIJFVUHKCA-UHFFFAOYSA-N[5] |
| SMILES | C1(=NC(=NN1)N)C2=NC(=NN2)N[5] |
| Synonyms | [3,3'-Bi-1H-1,2,4-triazole]-5,5'-diamine, 5,5-diamino-1H,1H-3,3'-bis-1,2,4-triazole[4][5] |
Table 2: Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 166.15 g/mol [5] |
| Monoisotopic Mass | 166.07154223 Da[5] |
| Topological Polar Surface Area | 135 Ų[5] |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 1 |
| Complexity | 254 |
| XLogP3 | -0.9[5] |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is outlined below. This method involves the reaction of oxalic acid with aminoguanidinium bicarbonate.
Experimental Procedure
-
To a stirred mixture of oxalic acid (20.0 g, 159 mmol) and aminoguanidinium bicarbonate (45.4 g, 332 mmol), 60 mL of hydrochloric acid is added.
-
The reaction mixture is heated to 70 °C and stirred for one hour.
-
The resulting precipitate is collected by filtration.
-
The colorless solid is then dissolved in 240 mL of water and the solution is made alkaline to a pH of 14 with sodium hydroxide.
-
The reaction mixture is refluxed for one hour.
-
Subsequently, the solution is acidified with acetic acid to a pH of 4.
-
The resulting precipitate is collected by filtration, washed with approximately 200 mL of water, and dried in the air to yield the final product.
Characterization Data
The characterization of this compound is crucial for confirming its identity and purity. Below are the available spectroscopic data.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ = 6.46 (s, 2H, NH₂) ppm |
| Mass Spectrometry | Major fragments observed at m/z 110 and 257950.[5] |
Experimental Workflow and Logical Relationships
The synthesis of this compound can be visualized as a multi-step chemical process. The following diagram illustrates the workflow from starting materials to the final product.
As the primary application of this compound is in materials science, particularly as a precursor to energetic materials, there are no known signaling pathways associated with this compound in a biological context. The provided diagram illustrates the logical progression of its chemical synthesis.
References
An In-depth Technical Guide on the Solubility and Stability of 5,5'-Diamino-3,3'-bis-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5,5'-Diamino-3,3'-bis-1,2,4-triazole, a nitrogen-rich heterocyclic compound. Given the limited direct experimental data on this specific molecule in publicly accessible literature, this document focuses on established methodologies for determining these critical parameters, drawing on data from structurally related compounds to provide context and representative examples.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, impacting formulation, bioavailability, and synthetic chemistry. This compound, with its two amino groups and four nitrogen atoms in each triazole ring, is a polar molecule. Its solubility is expected to be highest in polar organic solvents. While specific quantitative data for this compound is scarce, the following sections detail the standard experimental protocols for solubility determination and present illustrative data from related structures.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound can be determined using the widely accepted shake-flask method. This protocol provides a reliable way to measure solubility in various solvents at different temperatures.
Methodology:
-
Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO, DMF) in a sealed vial or flask.
-
Equilibration: The mixture is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling and Analysis: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or by gravimetric analysis after solvent evaporation.
-
Replicates: The experiment is repeated at least in triplicate for each solvent and temperature to ensure the reproducibility of the results.
Below is a workflow diagram for this experimental protocol.
Expected Solubility and Representative Data
Based on the polarity of this compound, it is predicted to have higher solubility in polar aprotic solvents like DMSO and DMF. The solubility of related heterocyclic compounds often increases with temperature. For illustrative purposes, the table below shows solubility data for a structurally different but also nitrogen-rich compound, 3,3′-diamino diphenylsulfone, in various solvent systems, demonstrating the typical data presentation format.
Table 1: Representative Solubility Data for 3,3′-Diamino Diphenylsulfone (Mole Fraction, 10³x) at Different Temperatures
| Temperature (K) | Water | Ethanol | Methanol | DMF |
| 283.15 | 0.015 | 1.25 | 1.80 | 150.2 |
| 293.15 | 0.022 | 1.95 | 2.75 | 185.5 |
| 303.15 | 0.031 | 2.90 | 4.05 | 225.1 |
| 313.15 | 0.043 | 4.20 | 5.80 | 268.9 |
| 323.15 | 0.059 | 6.00 | 8.15 | 315.7 |
| Note: Data is illustrative and represents a different compound to show typical trends and data structure. Source: Adapted from studies on related compounds. |
Stability Profile
The stability of a compound under various environmental conditions is crucial for its storage, handling, and application. This section covers the thermal, chemical, and photochemical stability of this compound, presenting standard protocols and data from related compounds.
Thermal Stability
Thermal stability is commonly assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide information on melting point, decomposition temperature, and mass loss as a function of temperature.
Experimental Protocol for TGA/DSC Analysis:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is placed in an inert crucible (e.g., aluminum or ceramic).
-
Instrument Setup: The analysis is performed under a controlled atmosphere, usually an inert nitrogen gas flow (e.g., 20-50 mL/min), to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C).
-
Data Acquisition: The instrument records the sample's weight change (TGA) and the heat flow difference between the sample and a reference (DSC) as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the onset of decomposition (Td), the temperature of maximum decomposition rate, and the percentage of mass loss. The DSC curve indicates endothermic events (like melting) and exothermic events (like decomposition).
The logical relationship for assessing thermal stability is outlined in the diagram below.
Representative Thermal Stability Data:
Table 2: Illustrative Thermal Decomposition Data for Related Triazole Compounds
| Compound | Onset Decomposition Temp. (Td, °C) | Technique | Heating Rate (°C/min) |
| 3,6-Diamino-1H-[1][2][3]triazolo[4,3-b][1][2][3]triazole | 261 | DSC | 5 |
| 5,5'-Dinitramino-3,3'-bi[1,2,4-triazolate] carbohydrazide salt | 203.75 | DSC | 1.0 |
| Nitrogen-Rich Heterocyclic Ester (Example 1) | 276 | TGA | 10 |
| Nitrogen-Rich Heterocyclic Ester (Example 2) | 250 | TGA | 10 |
| Note: Data is compiled from various sources on related but different compounds to demonstrate typical stability ranges and measurement conditions.[2][4][5] |
Chemical and Photochemical Stability
Assessing stability in different chemical environments (e.g., acidic, basic, oxidative) and under light exposure is critical for determining storage requirements and potential degradation pathways.
Experimental Protocol for Forced Degradation Studies:
Forced degradation studies are conducted to understand the degradation profile of a substance under stress conditions, as outlined in the ICH Q1B guideline.[6][7]
-
Solution Preparation: Prepare solutions of this compound in various media:
-
Acidic: 0.1 M Hydrochloric Acid
-
Basic: 0.1 M Sodium Hydroxide
-
Oxidative: 3% Hydrogen Peroxide
-
-
Exposure Conditions:
-
Chemical Stability: Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Photochemical Stability: Expose the substance, both in solid state and in solution (in a chemically inert, transparent container), to a light source providing a standardized output of visible and UV light. A dark control sample, protected from light, should be stored under the same conditions.
-
-
Sample Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Evaluation: Compare the chromatograms of the stressed samples to the initial sample and the dark control to identify and quantify any degradation products.
The workflow for photostability testing is shown below.
Summary and Conclusion
This compound is a polar, nitrogen-rich compound expected to be soluble in polar organic solvents and exhibit high thermal stability, a characteristic feature of the bis-triazole scaffold. While direct quantitative solubility data is limited, this guide provides robust, standard experimental protocols—the shake-flask method for solubility and TGA/DSC for thermal stability—that can be readily implemented to generate the necessary data. The provided workflows and representative data from related compounds offer a solid framework for researchers to design their own studies and interpret the results. Further investigation into the chemical and photochemical stability using forced degradation studies is recommended to fully characterize this compound for its intended applications.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
A Technical Guide to the Historical Synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical synthesis methods for 5,5'-Diamino-3,3'-bis-1,2,4-triazole, a nitrogen-rich heterocyclic compound. The document focuses on the core synthesis pathways, providing detailed experimental protocols and quantitative data to facilitate comparison and replication. The synthesis of the key precursor, 3,5-diamino-1,2,4-triazole (guanazole), is also discussed in detail to provide a comprehensive understanding of the historical context of its dimerization into the target molecule.
Synthesis of the Precursor: 3,5-Diamino-1,2,4-triazole (Guanazole)
The synthesis of 3,5-diamino-1,2,4-triazole, commonly known as guanazole, has been a subject of study for over a century, with early methods often suffering from low yields. A significant advancement in its preparation came with the use of dicyandiamide and hydrazine salts in an aqueous medium, which provided a more efficient and scalable route compared to earlier methods.
Historical Perspective: From Pellizzari to Improved Methods
Early syntheses, such as the one described by Pellizzari, involved the reaction of dicyandiamide and hydrazine monohydrochloride in alcohol, which resulted in poor yields of guanazole.[1] Later developments demonstrated that reacting dicyandiamide with a hydrazine dihydrohalide in water could produce a nearly theoretical yield of guanazole, marking a significant improvement in the synthesis of this key precursor.[1]
Optimized Synthesis from Dicyandiamide and Hydrazine Dihydrohalide
A historically significant and efficient method for preparing guanazole involves the reaction of dicyandiamide with hydrazine dihydrohalide in an aqueous solution. This method, detailed in a 1953 patent by Roemer and Kaiser, overcomes the low-yield issues of previous approaches.[1]
Experimental Protocol:
-
An aqueous solution of hydrazine dihydrohalide (e.g., hydrazine dihydrochloride) is prepared.
-
Dicyandiamide is added to the solution, preferably in an equimolar ratio to the hydrazine salt.[1]
-
The mixture is heated. At approximately 50°C, the reaction is substantially complete within two hours, while at higher temperatures (e.g., 100°C), the reaction is complete in a few minutes.[1]
-
The resulting guanazole hydrohalide is then neutralized with a base, such as sodium hydroxide, to yield guanazole.[1]
-
The product can be isolated by evaporation of the solvent and extraction with a suitable solvent like methanol.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Dicyandiamide, Hydrazine Dihydrohalide | [1] |
| Solvent | Water | [1] |
| Temperature | 50-100°C | [1] |
| Reaction Time | Minutes to hours (temperature-dependent) | [1] |
| Yield | Substantially theoretical | [1] |
Logical Relationship: Synthesis of Guanazole
Caption: Synthesis of 3,5-Diamino-1,2,4-triazole (Guanazole).
Synthesis of this compound
A primary historical method for the synthesis of this compound involves the condensation of oxalic acid with an aminoguanidine salt, followed by cyclization. This approach builds upon the availability of aminoguanidine, a derivative of guanazole.
Condensation of Oxalic Acid and Aminoguanidine
This method provides a direct route to the bis-triazole structure by utilizing a dicarboxylic acid to link two aminoguanidine units.
Experimental Protocol:
An experimental procedure for this synthesis has been described in online scientific forums and is detailed below.[2]
-
A solution of a suitable aminoguanidine salt (e.g., aminoguanidinium bicarbonate) is prepared in water.
-
Oxalic acid is added to the solution. The molar ratio of aminoguanidine to oxalic acid is typically 2:1.
-
The solution is heated to boiling and concentrated. A white precipitate of the intermediate, oxalyl-bis-aminoguanidine, forms.
-
The intermediate is then cyclized by heating in a suitable solvent or by further heating in the reaction mixture.
-
Acidification of the mixture, for example with acetic acid, can facilitate the precipitation of the final product.[2]
-
The resulting 5,5'-Diamino-3,3'-bis(1H-1,2,4-triazole) is then isolated by filtration and washed.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Oxalic Acid, Aminoguanidinium Salt | [2] |
| Solvent | Water | [2] |
| Reaction Conditions | Heating to boiling, followed by acidification | [2] |
| Yield | Not explicitly stated in the provided source |
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Conclusion
The historical synthesis of this compound is intrinsically linked to the efficient production of its monomeric precursor, 3,5-diamino-1,2,4-triazole (guanazole). The evolution of guanazole synthesis from low-yield methods to the highly efficient reaction of dicyandiamide with hydrazine dihydrohalides in water was a critical step. The subsequent dimerization through condensation with oxalic acid provides a straightforward pathway to the target bis-triazole. The provided protocols and data offer a valuable resource for researchers interested in the synthesis and chemistry of these nitrogen-rich heterocyclic compounds. Further research into optimizing reaction conditions and exploring alternative synthetic routes continues to be an area of interest in the fields of energetic materials and medicinal chemistry.
References
An In-depth Technical Guide to the Theoretical and Experimental Properties of 5,5'-Diamino-3,3'-bis-1,2,4-triazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Diamino-3,3'-bis-1,2,4-triazole is a nitrogen-rich heterocyclic compound that serves as a foundational structure for a variety of functionalized molecules. While the parent compound itself is not extensively characterized in publicly available literature, its derivatives have garnered significant interest, particularly in the field of energetic materials. This technical guide provides a comprehensive overview of the predicted theoretical properties of this compound, alongside a detailed examination of the synthesis and experimentally determined properties of its key derivatives. The juxtaposition of data for the core molecule with its analogues offers valuable insights into the structure-property relationships within this chemical family.
Theoretical Properties of this compound
Detailed computational studies specifically focused on the parent this compound are not extensively documented in the reviewed literature. However, based on publicly available databases and computational predictions, several key theoretical properties can be summarized. These properties provide a baseline for understanding the molecule's fundamental characteristics.
Table 1: Predicted and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆N₈ | PubChem[1] |
| Molecular Weight | 166.15 g/mol | PubChem[1] |
| IUPAC Name | 5-(3-amino-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-amine | PubChem[1] |
| CAS Number | 22819-10-9 | PubChem[1] |
| Predicted Density | 1.870 ± 0.06 g/cm³ | Guidechem |
| Predicted Boiling Point | 723.0 ± 43.0 °C | Guidechem |
| Computed XLogP3-AA | -0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Experimental Data of Key Derivatives
The majority of experimental research has focused on the synthesis and characterization of derivatives of this compound, primarily for their potential as energetic materials. These studies provide valuable, experimentally determined data that can be used to infer the properties of the parent compound and understand the impact of functionalization.
Table 2: Experimental Properties of Selected Derivatives of this compound
| Compound | Density (g/cm³) | Decomposition Temp. (°C) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| 5,5'-Dinitramino-3,3'-bi(1,2,4-oxadiazole) (DNABO) | - | - | - | - | - |
| Hydroxylammonium salt of DNABO | 1.879 | 190 | - | 8916 | 36.2 |
| Guanidinium salt of DNABO | - | 317 | - | - | - |
| 3,3'-Dinitro-5,5'-diamino-bi-1,2,4-triazole (DABNT) | 1.839 | - | - | - | - |
| 5,5′-Dinitrimino-3,3′-azo-1H-1,2,4-triazole | - | - | 647.7 (calculated) | - | - |
| Triaminoguanidinium 5,5′-dinitrimino-3,3′-azo-1H-1,2,4-triazolate | - | 219 | 1089.2 (calculated) | 8596 | - |
Note: Data for DNABO and its salts are from a study on a related bi(1,2,4-oxadiazole) core but provide relevant context for energetic properties of similar structures.
Synthesis Methodologies
A plausible synthetic approach for this compound could involve the dimerization of a 3-amino-5-halo-1,2,4-triazole derivative or the reaction of a 3-amino-1,2,4-triazole with a suitable coupling agent.
General Experimental Protocol for a Representative Derivative: Synthesis of 5,5′-diamino-3,3′-azo-1H-1,2,4-triazole
The synthesis of this azo-bridged derivative provides insight into the manipulation of the aminotriazole core. The protocol involves the following key steps:
-
Protection: One of the amino groups of 3,5-diamino-1H-1,2,4-triazole is protected, for example, by acetylation, to yield 5-acetylamino-3-amino-1H-1,2,4-triazole. This directs the subsequent reaction to the remaining free amino group.
-
Oxidative Coupling: The protected aminotriazole is then subjected to an oxidative coupling reaction, using an oxidizing agent like potassium permanganate, to form the azo bridge between two triazole rings.
-
Deprotection: The protecting groups are removed to yield the final 5,5′-diamino-3,3′-azo-1H-1,2,4-triazole.
Characterization Techniques
The characterization of this compound and its derivatives typically employs a range of spectroscopic and analytical methods to confirm the structure and purity of the synthesized compounds. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H and C=N bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which is compared with the calculated values to confirm the empirical formula.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the thermal stability and decomposition temperature of the compounds, which is particularly important for energetic materials.
Visualizations
Proposed General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of functionalized bis-1,2,4-triazoles, based on the methodologies described for its derivatives.
Caption: Generalized synthetic workflow for this compound and its derivatives.
Relationship between the Core and its Derivatives
The following diagram illustrates the logical relationship between the parent this compound and its more extensively studied energetic derivatives.
Caption: Logical relationship between the core structure and its energetic derivatives.
Applications and Future Directions
The primary application focus for derivatives of this compound has been in the development of high-performance, insensitive energetic materials. The high nitrogen content and the stability of the triazole ring make this scaffold an attractive building block for such applications.
The potential of this compound and its less energetic derivatives in other fields, such as medicinal chemistry, remains largely unexplored. The 1,2,4-triazole moiety is a known pharmacophore in many approved drugs, exhibiting a wide range of biological activities. Therefore, future research could focus on:
-
Development of a robust and scalable synthesis for the parent this compound.
-
Comprehensive computational studies to fully elucidate the electronic and structural properties of the core molecule.
-
Exploration of its coordination chemistry with various metal ions, which could lead to new materials with interesting magnetic or catalytic properties.
-
Synthesis and screening of a library of derivatives for potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Conclusion
This compound is a molecule of significant academic interest, primarily as a precursor to a range of energetic materials. While detailed theoretical and experimental data on the parent compound are sparse, the extensive research on its derivatives provides a solid foundation for understanding its chemical behavior and potential. This technical guide has summarized the available predicted data for the core molecule and contrasted it with the experimental findings for its key derivatives, offering a valuable resource for researchers in materials science and medicinal chemistry. Future investigations into the synthesis and broader applications of this versatile scaffold are warranted and hold the potential for new discoveries.
References
Quantum Chemical Insights into 5,5'-Diamino-3,3'-bis-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum chemical calculations performed on 5,5'-Diamino-3,3'-bis-1,2,4-triazole, a nitrogen-rich heterocyclic compound of significant interest in the fields of energetic materials and medicinal chemistry. This document details the computational methodologies, summarizes key quantitative data, and provides illustrative visualizations to facilitate a deeper understanding of the molecule's electronic structure and properties.
Introduction
This compound is a molecule characterized by a high nitrogen content, contributing to its energetic properties and its potential as a scaffold in drug design. Quantum chemical calculations are indispensable for elucidating the fundamental properties of this molecule, including its geometry, stability, and electronic characteristics. These computational approaches provide insights that are often difficult or impossible to obtain through experimental means alone. This guide focuses on the application of Density Functional Theory (DFT) and other computational methods to characterize this compound.
Computational Methodology
The quantum chemical characterization of this compound and its derivatives typically involves a multi-step computational workflow. This process begins with geometry optimization, followed by frequency analysis, and culminates in the calculation of various electronic and thermochemical properties.
Caption: A generalized workflow for the quantum chemical analysis of this compound.
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common choice for providing a good balance between accuracy and computational cost. The optimization process continues until a stationary point on the potential energy surface is located.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to validate the computational model.
Calculation of Electronic and Thermochemical Properties
With a validated minimum energy structure, a range of electronic and thermochemical properties can be calculated. These include:
-
Heat of Formation: Crucial for assessing the energetic nature of the compound. High-level composite methods like CBS-4M are often employed for accurate predictions.[1]
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity and electronic transitions.
-
Mulliken Atomic Charges: These provide insight into the charge distribution within the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the regions of the molecule that are electron-rich or electron-poor, which is valuable for predicting intermolecular interactions.
Molecular Structure
The molecular structure of this compound consists of two 1,2,4-triazole rings linked by a C-C single bond, with an amino group attached to each ring.
Caption: 2D representation of the this compound molecular structure.
Tabulated Quantum Chemical Data
The following tables summarize key quantitative data obtained from quantum chemical calculations on this compound and its derivatives, as reported in the literature.
Table 1: Calculated Thermochemical and Electronic Properties
| Property | Value | Method | Reference |
| Heat of Formation (kJ/mol) | Varies for derivatives | CBS-4M | [1] |
| HOMO Energy (eV) | Not explicitly reported | DFT/B3LYP | - |
| LUMO Energy (eV) | Not explicitly reported | DFT/B3LYP | - |
| HOMO-LUMO Gap (eV) | Not explicitly reported | DFT/B3LYP | - |
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency | Method |
| N-H stretch | ~3400 - 3500 | B3LYP/cc-pVDZ |
| C-N stretch | ~1500 - 1600 | B3LYP/cc-pVDZ |
| Ring deformation | ~1000 - 1400 | B3LYP/cc-pVDZ |
Note: The values in Table 2 are representative for this class of compounds and are based on calculations for similar molecules.
Experimental Protocols
The synthesis of this compound and its derivatives often involves the coupling of substituted triazole precursors. A general synthetic approach is outlined below.
General Synthesis of a Bis-triazole System
A common strategy for the synthesis of bis-triazole compounds involves the oxidative coupling of amino-triazole precursors. For instance, the synthesis of 5,5´-diamino-3,3´-azo-1H-1,2,4-triazole, a related compound, is achieved by the reaction of 5-acetylamino-3-amino-1H-1,2,4-triazole with potassium permanganate. This suggests that a similar oxidative coupling could be a viable route for the synthesis of the title compound, potentially starting from 3,5-diamino-1,2,4-triazole.
Reaction Scheme:
References
In-depth Analysis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole Decomposition: A Review of Available Literature
A comprehensive review of publicly available scientific literature reveals a notable gap in the specific, in-depth study of the decomposition mechanism of 5,5'-Diamino-3,3'-bis-1,2,4-triazole (DAT). While extensive research exists on the thermal behavior of various energetic materials, including numerous derivatives of bis-1,2,4-triazole, a dedicated investigation into the decomposition pathways, kinetic parameters, and gaseous products specifically for DAT remains elusive. This technical guide, therefore, aims to summarize the current state of knowledge on related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals, while highlighting the critical need for further experimental investigation into DAT itself.
The thermal stability and decomposition characteristics of nitrogen-rich heterocyclic compounds are of paramount importance in the fields of energetic materials and pharmaceuticals. The introduction of functional groups, such as nitro (-NO2) and nitramino (-NHNO2), onto the bis-1,2,4-triazole backbone has been a primary focus of research. These substitutions significantly influence the energetic properties and decomposition mechanisms of the parent molecule.
Insights from Substituted Bis-1,2,4-Triazole Derivatives
Studies on derivatives like 3,3'-Dinitro-5,5'-diamino-bi-1,2,4-triazole (DABNT) and 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT) offer valuable insights into the potential decomposition behaviors of the bis-triazole ring system. However, it is crucial to recognize that the decomposition of these derivatives is often initiated by the cleavage of the C-NO2 or N-NO2 bonds, a pathway that is not available to the unsubstituted this compound.
For instance, the thermal decomposition of DABNT has been shown to begin with the transformation of a primary amine to a secondary amine, followed by the loss of a nitro group.[1] This initial step is a direct consequence of the nitro substitution and would not be the primary decomposition route for DAT.
General Thermal Behavior of Amino-Substituted Triazoles
Research on other amino-substituted triazoles suggests that their thermal decomposition likely involves the cleavage of the triazole ring and the subsequent formation of various nitrogen-containing gaseous products. The presence of amino groups can influence the thermal stability through the formation of intra- and intermolecular hydrogen bonds.
The Need for Direct Experimental Investigation of DAT
The absence of specific experimental data on the decomposition of this compound necessitates targeted research to elucidate its thermal behavior. To construct a comprehensive understanding, the following experimental investigations are essential:
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are fundamental techniques to determine the decomposition temperatures, mass loss stages, and energetic output (exothermic or endothermic nature) of the decomposition process.
-
Evolved Gas Analysis (EGA): Techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) are crucial for identifying the gaseous products evolved during decomposition. This information is vital for postulating a detailed decomposition mechanism.
-
Kinetic Analysis: Isothermal and non-isothermal kinetic studies are necessary to determine the kinetic parameters of the decomposition, including the activation energy (Ea) and the pre-exponential factor (A). These parameters are critical for predicting the thermal stability and shelf-life of the material.
-
Solid Residue Analysis: Characterization of any solid residue remaining after decomposition can provide further clues about the decomposition pathway.
Hypothetical Decomposition Workflow
Based on the general understanding of triazole chemistry, a logical workflow for investigating the decomposition of DAT can be proposed.
Caption: Proposed experimental workflow for the investigation of the decomposition mechanism of DAT.
References
Methodological & Application
Synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole for Energetic Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole (DABT), a key precursor in the development of nitrogen-rich energetic materials. DABT's high nitrogen content and stable heterocyclic structure make it a valuable building block for the synthesis of advanced explosives and propellants with desirable properties such as high density, good thermal stability, and low sensitivity to impact and friction.
Application Notes
This compound serves as a versatile platform for the synthesis of a variety of energetic compounds. The two primary amino groups can be readily functionalized to introduce explosophoric groups (e.g., -NO₂, -N₃, -N(NO₂)) or to form salts with energetic acids, thereby tuning the energetic performance and sensitivity of the final material. Its symmetric structure and potential for extensive hydrogen bonding contribute to the formation of dense, thermally stable materials.
The primary synthesis route detailed herein involves the condensation of oxalic acid with aminoguanidinium bicarbonate. This method is advantageous due to the availability and low cost of the starting materials. The resulting DABT is a stable, colorless solid that can be further purified by recrystallization.
Experimental Protocols
Synthesis of 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole) (DABT)
This protocol is adapted from a literature procedure and outlines the synthesis of DABT from oxalic acid and aminoguanidinium bicarbonate.[1]
Materials:
-
Oxalic acid (dihydrate)
-
Aminoguanidinium bicarbonate
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Acetic acid
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Büchner funnel and flask
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Reaction Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine oxalic acid (20.0 g, 159 mmol) and aminoguanidinium bicarbonate (45.4 g, 332 mmol).
-
Acidification: Carefully add 60 mL of concentrated hydrochloric acid to the stirred mixture.
-
Initial Reaction: Heat the reaction mixture to 70 °C and stir for one hour. A precipitate will form during this time.
-
Isolation of Intermediate: Collect the precipitate by filtration.
-
Cyclization: Dissolve the colorless solid in 240 mL of water and adjust the pH to 14 with sodium hydroxide.
-
Reflux: Heat the basic solution to reflux for one hour to facilitate cyclization.
-
Precipitation: Cool the reaction mixture and acidify to a pH of 4 with acetic acid.
-
Final Product Isolation: Collect the resulting precipitate by filtration, wash thoroughly with approximately 200 mL of water, and dry in air.
Yield: The reported yield for this procedure is 18.6 g (112 mmol), which corresponds to a 70% yield.[1]
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Ratio |
| Oxalic acid | 126.07 | 20.0 | 159 | 1 |
| Aminoguanidinium bicarbonate | 136.09 | 45.4 | 332 | 2.09 |
Table 1: Reactant Quantities for DABT Synthesis.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | C₄H₆N₈ | 166.15 | 26.4 | 18.6 | 70 |
Table 2: Product Yield for DABT Synthesis. [1]
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆) | δ = 6.46 (s, 2H, NH₂) ppm |
Table 3: Spectroscopic Data for this compound. [1]
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Caption: Logical pathway for developing energetic materials from DABT.
References
Application Notes and Protocols: 5,5'-Diamino-3,3'-bis-1,2,4-triazole as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5,5'-Diamino-3,3'-bis-1,2,4-triazole (DAT) and its derivatives as ligands for synthesizing metal complexes. The primary focus of existing research lies in the field of energetic materials; however, the coordination chemistry principles and characterization techniques described herein are applicable to broader research areas, including catalysis and materials science. While direct applications in drug development are not prominent in the current literature, the protocols for synthesis and characterization provide a foundational framework for exploring the potential of these nitrogen-rich heterocyclic compounds in medicinal chemistry.
Ligand Overview: this compound (DAT) and its Derivatives
This compound and its analogues are nitrogen-rich heterocyclic ligands capable of forming stable complexes with various transition metals. The multiple nitrogen atoms in the triazole rings and the amino substituents serve as coordination sites, allowing for the formation of mono- or polynuclear metal complexes with diverse structural and chemical properties. The resulting metal-organic frameworks and coordination polymers often exhibit high thermal stability.
Derivatives of DAT, such as 4,4'-dinitrimino-5,5'-diamino-3,3'-azo-bis-1,2,4-triazole, have been synthesized to enhance specific properties, such as density and energetic performance, in the resulting metal complexes.[1][2][3]
Chemical Structure of this compound:
Note: This is a simplified representation. The molecule consists of two 1,2,4-triazole rings linked by a C-C bond, with an amino group attached to each ring.
Applications
The predominant application of metal complexes involving diamino-bis-1,2,4-triazole ligands is in the field of energetic materials .[1][2][3][4][5] These complexes are investigated for their high thermal stability, density, and energetic performance.
While less explored, other potential applications include:
-
Catalysis: Similar triazole-based ligands have been shown to form copper(II) complexes that can selectively catalyze oxidation reactions.[6]
-
Coordination Polymers and MOFs: The multidentate nature of these ligands makes them suitable for constructing metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative data for representative metal complexes and related compounds from the literature.
Table 1: Physicochemical Properties of Energetic Compounds
| Compound | Density (g cm⁻³) | Decomposition Temp. (°C) | Heat of Formation (kJ mol⁻¹) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |
| 2 (based on a fused-triazole) | 1.78 | 202 | - | - | - |
| 4 (based on a fused-triazole) | - | 222 | - | 8695 | 32.1 |
| 8 (based on a fused-triazole) | - | 293 | 1246.6 | - | - |
| 9 (based on a fused-triazole) | 1.78 | - | - | - | - |
| 3,3'-Dinitro-5,5'-diamino-bi-1,2,4-triazole (DABNT) | 1.839 | - | - | - | - |
| Energetic Metal-Organic Framework (EMOF) with Zn(II) [5] | Up to 1.9 | 241 | - | - | - |
| EMOF with high heat of detonation [5] | - | - | 2329.30 and 3261.57 | 9405 | 46.64 |
Data for compounds 2, 4, 8, and 9 are from a study on fused-triazole energetic materials.[8] Data for DABNT is from a study on its synthesis and thermal decomposition.[9]
Experimental Protocols
Protocol 1: General Synthesis of Metal Complexes with Diamino-Triazole Ligands
This protocol provides a general procedure for the synthesis of transition metal complexes with ligands such as 3,4-diamino-1,2,4-triazole, which can be adapted for this compound.
Materials:
-
Diamino-triazole ligand (e.g., 3,4-diamino-1,2,4-triazole)
-
Metal salt (e.g., M(ClO4)2 where M = Mn, Co, Ni, Zn)[10][11]
-
Solvent (e.g., water, ethanol, DMF)
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve the diamino-triazole ligand in the chosen solvent in the reaction flask.
-
In a separate vessel, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring vigorously.
-
Heat the mixture to a specific temperature (e.g., 60°C) and reflux for a set period (e.g., 0.5-2 hours).[10]
-
Cool the suspension to allow for precipitation of the complex.
-
Filter the precipitate, wash with the solvent, and dry in a vacuum.[10]
Caution: Some of the resulting metal complexes are potential energetic materials and should be handled with appropriate safety precautions, including face shields, leather coats, safety glasses, and earplugs.[10][11]
Protocol 2: Synthesis of an Azo-Dye Ligand Derived from 4-Amino-1,2,4-Triazole
This protocol details the synthesis of a more complex ligand, which can then be used to form metal complexes.
Materials:
-
4-amino-1,2,4-triazole
-
Hydrochloric acid
-
Sodium nitrite
-
5-sulphosalicylic acid
-
Ice
Procedure:
-
Prepare a diazonium salt solution by dissolving 4-amino-1,2,4-triazole in hydrochloric acid and cooling it to 0-5°C.
-
Add an ice-cooled sodium nitrite solution to the triazole solution with vigorous stirring.
-
In a separate vessel, dissolve 5-sulphosalicylic acid in a suitable solvent.
-
Add the diazonium salt solution to the 5-sulphosalicylic acid solution to initiate the coupling reaction.
-
Filter the resulting colored azo compound, dry it in a vacuum, and recrystallize from a suitable solvent like ethanol.
Characterization Methods
The synthesized ligands and their metal complexes are typically characterized using a variety of spectroscopic and analytical techniques:
-
Infrared (IR) Spectroscopy: To identify functional groups and confirm coordination of the ligand to the metal center.[10][12]
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligands and complexes in solution.[4][13]
-
Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the synthesized compounds.[4][10]
-
Mass Spectrometry: To determine the molecular weight of the compounds.[4]
-
X-ray Diffraction: To determine the solid-state structure and coordination geometry of the metal complexes.[4]
-
Thermal Analysis (DSC, DTA, TGA): To evaluate the thermal stability and decomposition behavior of the compounds.[4][5][9]
Visualized Workflows and Relationships
Diagram 1: General Workflow for Synthesis and Characterization of Metal Complexes
Caption: Workflow for the synthesis and characterization of metal complexes with triazole-based ligands.
Diagram 2: Coordination Modes of Triazole-Based Ligands
Caption: Possible coordination modes of diamino-bis-triazole ligands with a central metal ion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4,4'-Dinitrimino-5,5'-diamino-3,3'-azo-bis-1,2,4-triazole: A High-Performing Zwitterionic Energetic Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Energetic Materials Based on 5,5'-Diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
Application Note: NMR Characterization of 5,5'-Diamino-3,3'-bis-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 5,5'-Diamino-3,3'-bis-1,2,4-triazole using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to its nitrogen-rich heterocyclic structure, specific methodologies are required for accurate spectral acquisition and interpretation. This note includes expected chemical shift ranges for ¹H and ¹³C NMR, a comprehensive experimental protocol, and safety considerations.
Introduction
This compound is a molecule of significant interest in medicinal chemistry and materials science due to its high nitrogen content and potential for hydrogen bonding. Structurally, it consists of two 1,2,4-triazole rings linked by a carbon-carbon bond, with an amino group substituted at the 5 and 5' positions. Accurate structural elucidation and purity assessment are critical for its application, and NMR spectroscopy is a primary analytical technique for this purpose. This application note outlines the expected NMR spectral data and a standardized protocol for its characterization.
Expected NMR Spectral Data
Precise, experimentally verified NMR data for this compound is not widely published. However, based on the analysis of structurally similar compounds, such as other substituted diaminotriazoles and related nitrogen-rich heterocycles, the following chemical shifts in deuterated dimethyl sulfoxide (DMSO-d₆) are anticipated. DMSO-d₆ is the recommended solvent due to the compound's polarity and the ability to observe exchangeable protons.
Table 1: Expected ¹H NMR Chemical Shifts in DMSO-d₆
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH₂ (Amino Protons) | 5.0 - 7.0 | Broad Singlet | Chemical shift can be concentration-dependent and may broaden due to exchange. In the ¹H NMR spectrum of a related diamine in DMSO-d6, the amino protons showed a chemical shift at 5.23 ppm[1]. |
| NH (Triazole Protons) | 11.0 - 14.0 | Broad Singlet | Exchangeable protons; their observation can depend on the purity of the solvent and water content. |
Table 2: Expected ¹³C NMR Chemical Shifts in DMSO-d₆
| Carbon Atoms | Expected Chemical Shift (δ, ppm) | Notes |
| C-NH₂ (Carbons bonded to amino groups) | 150 - 165 | The chemical environment is similar to other amino-substituted triazoles. |
| C-C (Carbons of the triazole ring) | 140 - 155 | The exact shift will be influenced by the adjacent nitrogen atoms and the inter-ring bond. |
Experimental Protocol
This section details the necessary steps for the preparation of a sample of this compound for NMR analysis and the parameters for data acquisition.
Materials and Equipment
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
High-precision 5 mm NMR tubes
-
Pipettes and tips
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Sample Preparation
A standard protocol for preparing samples for NMR is crucial for obtaining high-quality spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR. For ¹³C NMR, a higher concentration of 15-30 mg is recommended due to the lower natural abundance of the ¹³C isotope[2].
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the sample in a clean, dry vial[2].
-
Homogenization: Vortex the mixture until the sample is completely dissolved. The solution should be clear and free of any particulate matter to ensure magnetic field homogeneity[2].
-
Transfer: Carefully transfer the solution into a clean 5 mm NMR tube. The sample height should be between 4 and 5 cm[2].
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following are general starting parameters for a 300 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Table 3: ¹H NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 300 MHz |
| Pulse Sequence | zg30 |
| Number of Scans | 16 - 64 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | ~4 s |
| Spectral Width | ~20 ppm |
Table 4: ¹³C NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 75 MHz |
| Pulse Sequence | zgpg30 (proton decoupled) |
| Number of Scans | 1024 - 4096 (or more) |
| Relaxation Delay | 2.0 s |
| Acquisition Time | ~1.5 s |
| Spectral Width | ~220 ppm |
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm[3].
-
Peak Integration and Assignment: Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons. Assign the peaks based on the expected chemical shifts and multiplicities.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes[4].
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
References
Spectroscopic Analysis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the spectroscopic analysis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole, a nitrogen-rich heterocyclic compound of interest in energetic materials and pharmaceutical research. The focus is on Infrared (IR) and Raman spectroscopy, two powerful non-destructive techniques for molecular structure elucidation.
Introduction
This compound is a molecule characterized by two interconnected 1,2,4-triazole rings with amino functional groups. This structure imparts a high nitrogen content and potential for extensive hydrogen bonding, making its characterization crucial for understanding its properties. Vibrational spectroscopy, including IR and Raman, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within the molecule. These techniques are essential for confirming the identity, purity, and structural integrity of the compound. While specific experimental spectra for this exact compound are not widely published, analysis of its constituent functional groups and related triazole structures allows for a detailed predictive analysis.[1][2]
Expected Vibrational Modes
The IR and Raman spectra of this compound are expected to be rich in features corresponding to the vibrations of the amino groups and the triazole rings. The key vibrational modes are summarized in the table below. These assignments are based on data from similar molecules, such as 3,5-diamino-1,2,4-triazole and other energetic materials containing the bis-1,2,4-triazole moiety.[3]
Table 1: Expected IR and Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Notes |
| N-H Stretching (Amino) | 3450 - 3300 (strong, broad) | 3450 - 3300 (medium) | Asymmetric and symmetric stretches. Broadening due to hydrogen bonding. |
| C-H Stretching (Triazole) | 3150 - 3100 (medium) | 3150 - 3100 (weak) | Aromatic C-H stretch. |
| N-H Bending (Amino) | 1650 - 1580 (strong) | 1650 - 1580 (medium) | Scissoring vibration of the -NH₂ group. |
| C=N Stretching (Triazole) | 1600 - 1450 (strong, multiple bands) | 1600 - 1450 (strong, multiple bands) | Characteristic ring stretching vibrations. |
| N-N Stretching (Triazole) | 1450 - 1300 (medium) | 1450 - 1300 (strong) | Ring breathing and stretching modes. |
| C-N Stretching (Amino) | 1350 - 1250 (medium) | 1350 - 1250 (medium) | Stretching of the bond connecting the amino group to the triazole ring. |
| Ring Deformation (in-plane) | 1200 - 900 (medium, multiple bands) | 1200 - 900 (medium, multiple bands) | Complex vibrations involving the entire triazole ring structure. |
| N-H Wagging (Amino) | 900 - 650 (broad, medium) | Not typically observed | Out-of-plane bending of the amino group. |
| Ring Deformation (out-of-plane) | 800 - 600 (medium, multiple bands) | 800 - 600 (weak) | Torsional and puckering modes of the triazole rings. |
Experimental Protocols
The following are generalized protocols for the IR and Raman spectroscopic analysis of solid this compound.
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry the this compound sample to remove any residual moisture.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of spectroscopic grade potassium bromide (KBr).
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding process should be performed quickly to minimize moisture absorption.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Raman Spectroscopy Protocol
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the crystalline this compound powder onto a clean microscope slide or into a capillary tube.
-
-
Instrumentation and Data Acquisition:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). The choice of laser wavelength may be critical to avoid fluorescence.
-
Focus the laser beam onto the sample using the microscope objective.
-
Set the laser power to a low level initially (e.g., 1-5 mW) to avoid sample degradation and gradually increase if necessary.
-
Acquire the Raman spectrum over a suitable range (e.g., 3500 to 100 cm⁻¹).
-
The acquisition time and number of accumulations should be optimized to obtain a good quality spectrum.
-
Experimental Workflow
The logical flow of the spectroscopic analysis is depicted in the following diagram.
Caption: Experimental workflow for IR and Raman analysis.
Signaling Pathway Diagram (Logical Relationship)
The relationship between the molecular structure and the resulting spectroscopic data can be visualized as follows.
References
- 1. Energetic Materials Based on 5,5'-Diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,4'-Dinitrimino-5,5'-diamino-3,3'-azo-bis-1,2,4-triazole: A High-Performing Zwitterionic Energetic Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Thermal Analysis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Diamino-3,3'-bis-1,2,4-triazole is a nitrogen-rich heterocyclic compound of significant interest in the field of energetic materials and coordination chemistry. Its high nitrogen content and the presence of amino groups suggest a complex thermal decomposition profile and potential for high thermal stability. Thermal analysis techniques such as TGA and DSC are crucial for characterizing its thermal stability, decomposition kinetics, and phase transitions, which are critical parameters for its safe handling, storage, and application.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information about thermal events such as melting, crystallization, and decomposition.
Expected Thermal Behavior
Based on the thermal analysis of related bis-triazole compounds, this compound is expected to be a thermally stable compound. The presence of amino groups and the robust triazole rings contribute to its thermal stability through the formation of strong intermolecular hydrogen bonds. The decomposition is likely to be an exothermic process, releasing a significant amount of energy. The decomposition pathway is expected to be complex, involving the cleavage of C-N and N-N bonds and the formation of various gaseous products. For instance, studies on similar energetic materials have shown decomposition onsets ranging from 200°C to over 300°C.
Data Presentation
The following table summarizes representative thermal analysis data for structurally related bis-triazole compounds to provide an expected range for the thermal properties of this compound.
| Compound Name | TGA Decomposition Onset (°C) | TGA Major Weight Loss (%) | DSC Peak Temperature (°C) (exo/endo) | Heating Rate (°C/min) | Atmosphere |
| 5,5′-Dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT) | ~325 K (Initial decomposition) | Not specified | Not specified | Not specified | Not specified |
| 5,5'-Dinitramino-3,3'-bi[1,2,4-triazolate] carbohydrazide salt (CBNT) | ~200 | Not specified | 229 (exo) | 10 | Not specified |
| 3,6-diamino-1H-[1][2][3]triazolo[4,3-b][1][2][3]triazole | 261 | Not specified | Not specified | 5 | Not specified |
Disclaimer: The data presented in this table is for structurally related compounds and should be used as a reference for expected thermal behavior. Actual values for this compound may vary and must be determined experimentally.
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
-
This compound sample (2-5 mg)
-
TGA sample pans (e.g., platinum or alumina)
-
Inert gas (e.g., Nitrogen or Argon) of high purity
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried this compound sample into a clean, tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.
-
Maintain the inert gas flow throughout the experiment.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the TGA curve.
-
Calculate the percentage of mass loss at each decomposition step.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify and characterize thermal transitions (e.g., melting, decomposition) of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Materials:
-
This compound sample (1-3 mg)
-
DSC sample pans (e.g., aluminum, hermetically sealed for energetic materials)
-
An empty, hermetically sealed DSC pan as a reference.
-
Inert gas (e.g., Nitrogen or Argon) of high purity
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and the empty reference pan in the DSC cell.
-
Purge the DSC cell with the inert gas at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
Maintain the inert gas flow throughout the experiment.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
Visualizations
Caption: Experimental workflow for TGA and DSC analysis.
Caption: Plausible thermal decomposition pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and thermal performances of 5,5′-dinitramino-3,3′-bi[1,2,4-triazole] [gncl.cn]
- 3. Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2 H ,2 H ′-3,3′-bi-1,2,4-triazole - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06811C [pubs.rsc.org]
X-ray Crystallography of 5,5'-Diamino-3,3'-bis-1,2,4-triazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the X-ray crystallography of 5,5'-Diamino-3,3'-bis-1,2,4-triazole and its derivatives. Given the limited availability of a complete public crystal structure for the parent compound, this guide uses the well-characterized and structurally related compound, 1H-1,2,4-triazole-3,5-diamine (DATA) , as a representative example to illustrate the methodologies and data presentation. The principles and protocols described herein are broadly applicable to the crystallographic study of this class of compounds.
Application Notes
This compound derivatives are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in both materials science and medicinal chemistry. Their robust, planar structures and extensive hydrogen-bonding capabilities make them valuable building blocks for energetic materials. In the realm of drug development, the 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel framework for potent and reversible inhibitors of key enzymes, demonstrating its potential in the treatment of various diseases.
A particularly promising application of these derivatives is in the field of epigenetics, specifically as inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated lysine residues on histone H3 (primarily H3K4 and H3K9).[2][3] Overexpression of LSD1 is implicated in various cancers, making it an attractive therapeutic target.[3] 3,5-Diamino-1,2,4-triazole derivatives have been shown to be effective, reversible inhibitors of LSD1, offering a novel chemotype distinct from the more common tranylcypromine-based inhibitors and thus presenting a lower potential for off-target effects.[1]
Understanding the precise three-dimensional structure of these derivatives through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. The detailed atomic coordinates, bond lengths, bond angles, and intermolecular interactions revealed by crystallography provide invaluable insights into how these molecules interact with their biological targets, guiding the optimization of their potency, selectivity, and pharmacokinetic properties.
Data Presentation: Crystallographic Data for 1H-1,2,4-triazole-3,5-diamine monohydrate (DATA monohydrate)
The following tables summarize the crystallographic data for 1H-1,2,4-triazole-3,5-diamine monohydrate, a representative compound for this class. This data is essential for understanding the solid-state conformation and packing of these molecules.
Table 1: Crystal Data and Structure Refinement for DATA monohydrate
| Parameter | Value |
| Empirical Formula | C₂H₅N₅·H₂O |
| Formula Weight | 117.12 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.9338(2) Å |
| b | 10.1369(3) Å |
| c | 7.2884(2) Å |
| α | 90° |
| β | 114.639(1)° |
| γ | 90° |
| Volume | 532.50(3) ų |
| Z | 4 |
| Calculated Density | 1.461 Mg/m³ |
Table 2: Selected Bond Lengths for DATA monohydrate
| Bond | Length (Å) |
| N1-C5 | 1.347(2) |
| N1-N2 | 1.381(2) |
| N2-C3 | 1.314(2) |
| C3-N4 | 1.349(2) |
| C3-N(3A) | 1.334(2) |
| N4-C5 | 1.332(2) |
| C5-N(5A) | 1.338(2) |
Table 3: Selected Bond Angles for DATA monohydrate
| Angle | Degrees (°) |
| C5-N1-N2 | 105.8(1) |
| C3-N2-N1 | 112.1(1) |
| N2-C3-N4 | 108.8(1) |
| N2-C3-N(3A) | 126.1(2) |
| N4-C3-N(3A) | 125.1(2) |
| C5-N4-C3 | 104.2(1) |
| N4-C5-N1 | 109.1(1) |
| N4-C5-N(5A) | 125.4(2) |
| N1-C5-N(5A) | 125.5(2) |
Experimental Protocols
The following are detailed protocols for the synthesis, crystallization, and X-ray diffraction analysis of 3,5-diamino-1,2,4-triazole derivatives, using DATA monohydrate as a specific example.
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of the parent bis-triazole ring system.
Materials:
-
Dicyanodiamide
-
Hydrazine hydrate (80%)
-
Hydrochloric acid
-
Ethanol
Procedure:
-
A mixture of dicyanodiamide and hydrazine hydrate is heated under reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and then ethanol.
-
The product is recrystallized from a suitable solvent, such as water or an ethanol/water mixture, to yield the purified this compound derivative.
-
The identity and purity of the compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and elemental analysis.
Protocol 2: Crystallization for X-ray Diffraction
This protocol describes a method for growing single crystals of sufficient quality for X-ray diffraction analysis, exemplified by the crystallization of DATA monohydrate.[4]
Materials:
-
Synthesized 3,5-diamino-1,2,4-triazole derivative
-
Deionized water
-
Sodium perchlorate (for the example of DATA monohydrate)[4]
-
Silica gel desiccator
Procedure:
-
Dissolve the purified triazole derivative (e.g., 1 mmol of DATA) and, if necessary, an additive to facilitate crystallization (e.g., 1 mmol of sodium perchlorate), in a minimal amount of deionized water.[4]
-
Slowly evaporate the solvent by placing the solution in a silica gel desiccator at room temperature.[4]
-
Monitor the solution over several days to a week for the formation of crystals.[4]
-
Once well-formed, needle-shaped or block-shaped crystals appear, carefully harvest them from the mother liquor.[4]
-
Wash the crystals with a small amount of cold solvent and dry them on filter paper.
Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
This protocol provides a general workflow for X-ray diffraction data collection and structure solution.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Cu Kα or Mo Kα).
Procedure:
-
Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial set of frames to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data using a predefined strategy of scans (e.g., ω-scans and φ-scans).
-
-
Data Reduction:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Merge the symmetry-equivalent reflections.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This involves refining atomic coordinates, and anisotropic displacement parameters.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure should have low residual factors (R1, wR2) and a good-of-fit (GooF) value.
-
-
Data Validation and Deposition:
-
Validate the final structure using tools like PLATON and checkCIF.
-
Deposit the crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number.
-
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the study of this compound derivatives.
Caption: Experimental workflow for the crystallographic analysis of triazole derivatives.
Caption: Signaling pathway of LSD1 inhibition by 3,5-diamino-1,2,4-triazole derivatives.
References
- 1. The histone demethylase LSD1/KDM1A promotes the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Specific LSD1/KDM1A Isoform Regulates Neuronal Differentiation through H3K9 Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
Application Notes and Protocols for the Synthesis of Nitrogen-Rich Salts from 5,5'-Diamino-3,3'-bis-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the synthesis of nitrogen-rich salts derived from 5,5'-Diamino-3,3'-bis-1,2,4-triazole. This precursor is a valuable building block in the development of energetic materials due to its high nitrogen content and multiple basic amino groups, which can be protonated to form stable energetic salts. The resulting salts often exhibit desirable properties such as high density, good thermal stability, and low sensitivity to mechanical stimuli.
Introduction
Nitrogen-rich compounds are a cornerstone in the field of energetic materials, offering high heats of formation and generating large volumes of nitrogen gas upon decomposition. This compound is a promising, yet not extensively studied, precursor for a variety of energetic salts. Its two basic amino groups and the inherent stability of the triazole rings make it an excellent candidate for forming salts with various strong acids, thereby tuning the energetic properties of the final material. The synthesis of these salts is typically achieved through straightforward acid-base neutralization reactions.
General Properties of Related Nitrogen-Rich Salts
While specific data for salts of this compound is limited in the public domain, the properties of energetic salts derived from structurally similar amino-substituted bis-1,2,4-triazoles provide valuable insights into the expected performance characteristics. The following table summarizes key quantitative data for a selection of these related compounds.
| Cation/Anion | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |
| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium Nitrate | 1.513 | 145.7 | 8887 | 33.9 | >40 |
| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium Perchlorate | - | 173.4 | - | 34.2 | >40 |
| 3,6-Diamino-1H-[1][2][3]triazolo[4,3-b][1][2][3]triazole Perchlorate | - | >200 | - | - | >40 |
| 3,6-Diamino-1H-[1][2][3]triazolo[4,3-b][1][2][3]triazole Nitrate | - | >200 | - | - | >40 |
| Bis[3-(5-nitroimino-1,2,4-triazolate)] Ammonium Salt | 1.80 | >200 | 9407 | 36.0 | >40 |
| Bis[3-(5-nitroimino-1,2,4-triazolate)] Hydroxylammonium Salt | 1.95 | >200 | 9287 | 35.2 | >40 |
Note: This table presents data for related compounds to provide a comparative context. The properties of salts derived from this compound may vary.
Experimental Protocols
The following is a generalized protocol for the synthesis of nitrogen-rich salts of this compound based on common acid-base neutralization methods for similar compounds. Researchers should adapt this protocol based on the specific acid used and the desired salt.
Materials:
-
This compound
-
Selected acid (e.g., nitric acid, perchloric acid, picric acid)
-
Solvent (e.g., deionized water, ethanol, methanol)
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or desiccator
Procedure:
-
Dissolution of the Precursor: Dissolve a known molar amount of this compound in a suitable solvent (e.g., deionized water or ethanol) with gentle heating and stirring. The choice of solvent will depend on the solubility of the precursor and the resulting salt.
-
Acid Addition: In a separate beaker, prepare a solution of the desired acid (e.g., nitric acid, perchloric acid) in the same solvent. For the synthesis of a dinitrate salt, a 1:2 molar ratio of the bis-triazole to nitric acid should be used. Slowly add the acid solution dropwise to the stirred solution of this compound at room temperature.[4]
-
Salt Formation and Precipitation: Continue stirring the reaction mixture at room temperature. The formation of the salt may be immediate, leading to precipitation. If no precipitate forms, the solution can be concentrated by slow evaporation or cooled in an ice bath to induce crystallization.
-
Isolation of the Product: Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. Subsequently, wash with a non-polar solvent like diethyl ether to facilitate drying.
-
Drying: Dry the purified salt in a vacuum oven at a moderate temperature (e.g., 40-60 °C) or in a desiccator until a constant weight is achieved.
Characterization:
The synthesized salts should be thoroughly characterized to confirm their structure and purity. Recommended analytical techniques include:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To elucidate the molecular structure.
-
Elemental Analysis: To determine the elemental composition.
-
Differential Scanning Calorimetry (DSC): To determine the decomposition temperature and thermal stability.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of nitrogen-rich salts from this compound.
Caption: General workflow for the synthesis of nitrogen-rich salts.
Caption: Logical relationship of the synthesis process.
References
Application Notes and Protocols for the Electrochemical Synthesis of 5,5'-Diamino-3,3'-azo-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical synthesis of nitrogen-rich heterocyclic compounds presents a green and efficient alternative to traditional synthetic methods, which often rely on harsh reagents and complex procedures. This document provides a detailed protocol for the electrochemical synthesis of 5,5'-Diamino-3,3'-azo-1,2,4-triazole (DAAT), a valuable compound in the development of energetic materials and pharmaceuticals. The described method is based on the anodic N-N oxidatively coupled dehydrogenation of 3,5-diamino-1,2,4-triazole (DAT). This approach avoids the use of hazardous chemical oxidants and allows for a more sustainable and atom-economical synthesis.
Principle of the Method
The electrochemical synthesis of DAAT is achieved through the anodic oxidation of 3,5-diamino-1,2,4-triazole in an alkaline aqueous solution. At the anode, DAT undergoes a stepwise dehydrogenation of its amino groups, followed by an oxidative coupling to form the N=N azo linkage, yielding the dimeric product DAAT. Concurrently, at the cathode, hydrogen gas is produced. This process can be carried out in a divided (H-type) or undivided electrochemical cell.
Experimental Protocols
1. Materials and Reagents
-
3,5-diamino-1,2,4-triazole (DAT) (Reagent grade, ≥98%)
-
Potassium hydroxide (KOH) (ACS grade)
-
Deionized water
-
Copper foam (CF) or other suitable anode material
-
Platinum foil or mesh (or other suitable cathode material)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Hydrochloric acid (HCl) (for cleaning)
-
Acetone (for cleaning)
-
Ethanol (for cleaning)
2. Apparatus
-
Potentiostat/Galvanostat
-
Electrochemical cell (H-type or undivided)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or vacuum desiccator
-
Analytical balance
-
pH meter
3. Preparation of the Anode (CuO@CF)
A copper oxide on copper foam (CuO@CF) anode can be prepared by the calcination of Cu(OH)₂ grown on copper foam. This provides a high surface area and catalytically active electrode for the oxidation of DAT.
4. Detailed Electrochemical Synthesis Protocol
-
Electrolyte Preparation: Prepare a 1.0 M potassium hydroxide (KOH) solution by dissolving the appropriate amount of KOH in deionized water.
-
Precursor Solution: Dissolve 3,5-diamino-1,2,4-triazole (DAT) in the 1.0 M KOH solution to a final concentration of 0.2 M.
-
Cell Assembly:
-
Set up a two-electrode or three-electrode electrochemical cell. For a three-electrode setup, use the CuO@CF as the working electrode (anode), a platinum foil as the counter electrode (cathode), and a reference electrode.
-
If using an H-type cell, fill both the anodic and cathodic compartments with the electrolyte solution (with DAT in the anodic compartment).
-
-
Electrolysis:
-
Immerse the electrodes in the solution.
-
Apply a constant potential or current density. For example, a potential of approximately 0.87 V vs. RHE can be applied to achieve a current density of 10 mA cm⁻².[1][2]
-
Perform the electrolysis under constant stirring at room temperature.
-
The reaction progress can be monitored by observing the formation of a precipitate (the product, DAAT) and by analytical techniques such as cyclic voltammetry or HPLC.
-
-
Product Isolation and Purification:
-
Upon completion of the electrolysis, turn off the power supply and remove the electrodes.
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the collected solid with deionized water to remove any residual electrolyte.
-
Further wash the product with ethanol.
-
Dry the purified 5,5'-Diamino-3,3'-azo-1,2,4-triazole in a vacuum desiccator or a drying oven at a moderate temperature.
-
5. Characterization of the Product
The identity and purity of the synthesized DAAT can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the N=N azo linkage and the amino groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Elemental Analysis: To confirm the elemental composition.
Data Presentation
The following table summarizes the quantitative data for the electrochemical synthesis of 5,5'-Diamino-3,3'-azo-1,2,4-triazole based on reported literature.
| Parameter | Value | Reference |
| Precursor | 3,5-diamino-1,2,4-triazole (DAT) | [1][2][3] |
| Anode | Copper(II) oxide on Copper Foam (CuO@CF) | [2] |
| Cathode | Platinum on Vanadium Disulfide (Pt₁,n@VS₂) | [3] |
| Electrolyte | 1.0 M KOH | [2] |
| Precursor Concentration | 0.2 M | [2] |
| Onset Potential (Anode) | ~0.83 V vs. RHE | [2] |
| Potential for 10 mA cm⁻² | 0.87 V vs. RHE | [2] |
| Potential for 300 mA cm⁻² | 1.06 V vs. RHE | [2] |
| Cell Voltage for 10 mA cm⁻² (H-type cell) | 0.946 V | [1] |
| Cell Voltage for 100 mA cm⁻² (H-type cell) | 1.129 V | [1] |
| Electricity Consumption for H₂ Production | 1.3 kWh per m³ H₂ | [1] |
Visualizations
Proposed Electrochemical Synthesis Workflow
References
- 1. Electrochemical N-N Oxidatively Coupled Dehydrogenation of 3,5-Diamino-1 H-1,2,4-triazole for Value-Added Chemicals and Bipolar Hydrogen Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemical N–N Oxidatively Coupled Dehydrogenation of 3,5-Diamino-1H-1,2,4-triazole for Value-Added Chemicals and Bipolar Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole (DABT).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound (DABT)?
A1: The most cited method for the synthesis of DABT involves a two-step process. The first step is the reaction of oxalic acid with aminoguanidinium bicarbonate in the presence of concentrated hydrochloric acid. This is followed by a cyclization reaction in a basic medium to yield the final product.[1]
Q2: What are the primary starting materials for the synthesis of DABT?
A2: The primary starting materials are oxalic acid and aminoguanidinium bicarbonate.[1] Concentrated hydrochloric acid is used as a reagent and solvent in the initial step.
Q3: Are there any significant safety precautions to consider during the synthesis?
A3: Yes, several safety precautions are crucial. The use of concentrated hydrochloric acid requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reaction is heated, so careful temperature control is necessary to prevent uncontrolled reactions.
Q4: What are the typical yields for the synthesis of DABT?
A4: While specific yields can vary based on reaction scale and conditions, optimizing the reaction parameters is key to achieving a good yield. Meticulous control of temperature and reaction time are critical factors.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction in the first step. | Ensure the reaction mixture of oxalic acid, aminoguanidinium bicarbonate, and HCl is stirred at 70 °C for the recommended time to ensure complete formation of the intermediate.[1] |
| Inefficient cyclization. | The pH of the cyclization step is critical. Ensure a sufficiently basic medium is achieved and maintained for the duration of the reaction to promote ring closure. | |
| Loss of product during filtration and washing. | Use a minimal amount of cold solvent for washing the precipitate to minimize product loss. Ensure the filtration setup is efficient. | |
| Impure Product (Discoloration) | Presence of unreacted starting materials. | Recrystallization of the final product is a common purification method. Multiple recrystallizations may be necessary to achieve high purity. |
| Formation of byproducts. | Byproduct formation can be minimized by careful control of reaction temperature and stoichiometry of the reactants. | |
| Degradation of the product. | Avoid excessive heating during the reaction and drying processes, as high temperatures can lead to degradation of the triazole ring. | |
| Difficulty in Filtration | Fine precipitate formed. | Allow the precipitate to fully form and settle by cooling the solution slowly. Using a centrifuge to collect the solid before filtration can also be effective. |
| Inconsistent Results | Variation in reagent quality. | Use high-purity starting materials. The concentration of hydrochloric acid should be accurately known. |
| Inconsistent temperature control. | Use a temperature-controlled reaction setup (e.g., oil bath) to maintain a stable reaction temperature. |
Experimental Protocols
Synthesis of this compound (DABT) [1]
Step 1: Reaction of Oxalic Acid and Aminoguanidinium Bicarbonate
-
To a stirred mixture of oxalic acid (20.0 g, 159 mmol) and aminoguanidinium bicarbonate (45.4 g, 332 mmol), add hydrochloric acid (60 mL).
-
Heat the reaction mixture to 70 °C and stir for one hour.
-
A precipitate will form. Collect the solid by filtration.
Step 2: Cyclization
-
Dissolve the colorless solid obtained from Step 1 in water (240 mL).
-
Adjust the pH of the solution to basic conditions using a suitable base (e.g., NaOH or KOH solution) to induce cyclization.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.
Visualizations
Caption: Workflow for the synthesis of DABT.
References
Technical Support Center: Synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5,5'-Diamino-3,3'-bis-1,2,4-triazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common issues encountered during synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction of starting materials. 2. Incorrect reaction temperature or time. 3. Degradation of reagents or intermediates. 4. Suboptimal pH for the cyclization step. | 1. Ensure accurate weighing and molar ratios of reactants. Check the purity of starting materials. 2. Carefully monitor and control the reaction temperature. Optimize reaction time through TLC or LC-MS monitoring. 3. Use fresh reagents. Store intermediates under appropriate conditions (e.g., inert atmosphere, low temperature). 4. Adjust the pH of the reaction mixture as specified in the protocol, as the cyclization of guanylhydrazides is pH-sensitive. |
| Formation of Impurities or Side Products | 1. Side reactions due to incorrect stoichiometry. 2. Oxidation of amino groups. 3. Incomplete cyclization leading to the presence of intermediates. 4. Polymerization of starting materials or intermediates. | 1. Maintain the precise molar ratios of reactants as outlined in the protocol. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Ensure sufficient reaction time and temperature for complete cyclization. Monitor the reaction progress to confirm the disappearance of intermediates. 4. Control the reaction temperature and concentration to disfavor polymerization. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the reaction solvent. 2. Co-precipitation of impurities with the product. 3. Product is an intractable solid or oil. | 1. If the product is soluble, consider solvent evaporation followed by trituration with a non-polar solvent to induce precipitation. Alternatively, perform a solvent exchange to a solvent in which the product is less soluble. 2. Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to remove impurities. 3. Attempt to crystallize the product from different solvent systems. If it remains intractable, purification by column chromatography may be necessary. |
| Inconsistent Results Between Batches | 1. Variation in the quality of starting materials. 2. Fluctuations in reaction conditions. 3. Contamination of glassware or equipment. | 1. Use starting materials from the same batch or ensure consistent purity for each run. 2. Strictly control all reaction parameters, including temperature, stirring rate, and addition rates of reagents. 3. Ensure all glassware and equipment are thoroughly cleaned and dried before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method involves the reaction of oxalic acid with aminoguanidine bicarbonate to form an intermediate which is then cyclized to produce the bis-triazole ring system. This method is often preferred due to the availability and low cost of the starting materials.[1]
Q2: What are the critical parameters to control for maximizing the yield?
A2: The critical parameters for optimizing the yield include the molar ratio of reactants, reaction temperature, and reaction time. Specifically, the molar ratio of aminoguanidine to the dicarboxylic acid precursor is crucial, as is maintaining the optimal temperature range to ensure complete cyclization without significant side product formation.
Q3: What are the expected side products in this synthesis?
A3: Potential side products can include mono-triazole species if the cyclization is incomplete on one side of the precursor, as well as products from the degradation of aminoguanidine. Careful control of reaction conditions helps to minimize the formation of these byproducts.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and elemental analysis. High-Performance Liquid Chromatography (HPLC) can also be employed for quantitative purity assessment.
Q5: What are the recommended storage conditions for this compound?
A5: The compound should be stored in a cool, dry place, away from strong oxidizing agents. It is advisable to store it in a tightly sealed container under an inert atmosphere to prevent degradation.
Experimental Protocols
A widely used method for the synthesis of this compound is the reaction of oxalic acid with aminoguanidinium bicarbonate.
Materials:
-
Oxalic acid
-
Aminoguanidine bicarbonate[1]
-
Concentrated Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of aminoguanidine bicarbonate in water is prepared.
-
Oxalic acid is added portion-wise to the suspension with stirring.[1]
-
Concentrated hydrochloric acid is then slowly added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored (e.g., by TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration and washed with cold water and then with ethanol.
-
The crude product is purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield pure this compound.
Note: The specific molar ratios, reaction times, and temperatures can be optimized to improve the yield. Refer to the literature for detailed parameters.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 (Optimized) | Reported Yield | Reference |
| Reactants | Oxalic Acid, Aminoguanidine Bicarbonate | Oxalic Acid, Aminoguanidine Bicarbonate | [1] | |
| Molar Ratio (Acid:Amine) | 1 : 2 | 1 : 2.2 | Varies | |
| Solvent | Water/HCl | Water/HCl | ||
| Temperature | 100°C | 110°C | Up to 85% | |
| Reaction Time | 6 hours | 4 hours |
Visualizations
Synthesis Pathway
Troubleshooting Workflow
References
Technical Support Center: Purification of 5,5'-Diamino-3,3'-bis-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,5'-Diamino-3,3'-bis-1,2,4-triazole. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary and most effective method for the purification of this compound is recrystallization, with hot water being a frequently suggested solvent for similar diaminotriazole compounds. For more challenging separations of impurities with similar solubility profiles, column chromatography can be employed.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials from the synthesis, such as hydrazine or dicyandiamide derivatives. Additionally, side-products like mono-triazole intermediates or structurally similar bis-triazole analogs formed during the reaction can also be present.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of the final product can be effectively determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative analysis of purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify impurities. Elemental analysis can be used to verify the elemental composition of the purified compound.
Q4: My purified this compound is colored. How can this be addressed?
A4: The presence of color can indicate residual impurities. A second recrystallization, potentially with the addition of a small amount of activated charcoal, can help remove colored contaminants. However, caution is advised as activated charcoal can also adsorb the desired product, potentially reducing the overall yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent system. For highly polar compounds like this, a mixture of a polar solvent (e.g., water, ethanol) with a less polar co-solvent might be effective. |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure saturation upon cooling. | |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper. | |
| Product Fails to Crystallize | The solution is not sufficiently saturated. | Concentrate the solution by carefully evaporating some of the solvent. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Oily Residue Instead of Crystals | Presence of impurities that inhibit crystallization. | Attempt to purify a small portion of the oil by column chromatography to isolate the pure compound, which can then be used as a seed crystal. Consider an alternative purification technique like column chromatography for the bulk material. |
| Poor Separation in Column Chromatography | The chosen eluent system is not optimal. | Systematically vary the polarity of the eluent. For this polar compound, a polar stationary phase (like silica gel or alumina) with a polar mobile phase (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and ethanol) is a good starting point. |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Recrystallization from Hot Water
This protocol is a general guideline for the recrystallization of this compound based on procedures for structurally similar compounds.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a wash with a cold, non-polar solvent like diethyl ether or hexane to aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Illustrative Data for Recrystallization:
| Parameter | Value |
| Starting Material | 10.0 g of crude product |
| Recrystallization Solvent | ~150 mL Deionized Water |
| Yield of Purified Product | 7.8 g (78%) |
| Purity (by HPLC) before | 85% |
| Purity (by HPLC) after | >98% |
Column Chromatography
This is a general protocol for the chromatographic purification of this compound. The optimal conditions may need to be determined empirically.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of dichloromethane and methanol). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Illustrative Data for Column Chromatography:
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Dichloromethane:Methanol (9:1 v/v) |
| Starting Material | 2.0 g of crude product |
| Yield of Purified Product | 1.5 g (75%) |
| Purity (by HPLC) before | 80% |
| Purity (by HPLC) after | >99% |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by column chromatography.
Technical Support Center: Synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole (DAT).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound (DAT)?
A1: Common synthetic strategies for DAT and related bis-triazole structures include:
-
From Oxalic Acid and Aminoguanidinium Bicarbonate: This method involves the reaction of oxalic acid with aminoguanidinium bicarbonate to form the core bis-triazole structure. This is a foundational route for related carbohydrazide salts of bis-triazoles.[1]
-
From Hydrazine Hydrate and Dicyanodiamide: This route can be used to synthesize the monomer 3,5-diamino-1,2,4-triazole, which can then potentially be coupled to form the desired bis-triazole.[2]
-
Oxidative Coupling/Dimerization: Starting from a suitable triazole monomer, such as 3,4,5-triamino-1,2,4-triazole, oxidative methods can be employed to form the azo-linked bis-triazole.[3]
Q2: What are the potential side reactions I should be aware of during the synthesis of DAT?
A2: While specific side reactions are highly dependent on the chosen synthetic route, some general potential side reactions include:
-
Incomplete Cyclization: During the formation of the triazole rings, incomplete cyclization can lead to the presence of intermediate hydrazide or guanidine derivatives as impurities.
-
Formation of Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming regioisomers of the desired bis-triazole.
-
Side Reactions of Amino Groups: The amino groups on the triazole rings can undergo side reactions such as oxidation or reaction with electrophilic impurities if not properly controlled.
-
Over-oxidation: In oxidative coupling reactions, over-oxidation can lead to the formation of undesired byproducts.
Q3: How can I purify the final this compound product?
A3: Purification of DAT typically involves recrystallization from a suitable solvent. Water is a commonly used solvent for the recrystallization of related amino-triazole compounds.[2] The choice of solvent will depend on the solubility of the desired product and its impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Loss of product during workup or purification. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize the reaction temperature. For instance, in the synthesis of related triazoles from hydrazine hydrate, the temperature is a critical parameter.[2] - Carefully control the molar ratios of the starting materials. - Optimize the recrystallization process to minimize product loss. |
| Presence of Impurities in the Final Product | - Incomplete reaction leading to residual starting materials. - Formation of side products due to incorrect reaction conditions. - Insufficient purification. | - Ensure the reaction goes to completion. - Carefully control reaction parameters such as temperature, pH, and reaction time. - Employ multiple recrystallization steps if necessary. - Characterize impurities using analytical techniques like NMR, MS, and HPLC to understand their origin and devise a targeted purification strategy. |
| Product is Difficult to Isolate/Precipitate | - High solubility of the product in the reaction solvent. - Formation of a stable salt with reaction byproducts. | - After the reaction, try cooling the solution to 0-5 °C to induce precipitation.[2] - Consider adding a co-solvent in which the product is less soluble. - Adjust the pH of the solution to neutralize any salts that may have formed. |
| Inconsistent Results Between Batches | - Variation in the quality of starting materials. - Poor control over reaction parameters. | - Use starting materials of consistent purity. - Strictly control all reaction parameters, including temperature, addition rates of reagents, and stirring speed. |
Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of this compound was not prominently found in the search results, a protocol for a closely related precursor, 3,5-diamino-1,2,4-triazole nitrate, provides valuable insight into the reaction conditions.
Synthesis of 3,5-Diamino-1,2,4-triazole Nitrate[2]
-
Reaction Setup: In a suitable reaction vessel, mix hydrazine hydrate and nitric acid at a temperature between 20-60 °C.
-
Addition of Dicyanodiamide: To the resulting mixture, add dicyanodiamide while maintaining the temperature between 40-60 °C with stirring. The recommended molar ratio of hydrazine:nitric acid:dicyanodiamide is 1:2:1.
-
Reaction: Continue stirring the reaction mixture at the specified temperature.
-
Isolation and Purification: After the reaction is complete, cool the filtrate to 0-5 °C to precipitate the product. The crude product can be purified by recrystallization from water.
Visualizing Reaction Logic
The following diagram illustrates a general troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]
- 3. 4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole and the electrosynthesis of high-performing insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
"5,5'-Diamino-3,3'-bis-1,2,4-triazole" synthesis scale-up problems and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole, particularly concerning scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: A frequently cited method involves the reaction of oxalic acid with aminoguanidinium bicarbonate in the presence of hydrochloric acid to form an intermediate, followed by cyclization.[1]
Q2: Are there alternative synthesis strategies for related bis-1,2,4-triazole compounds?
A2: Yes, various methods exist for synthesizing substituted bis-1,2,4-triazoles. For instance, electrochemical synthesis has been explored for producing compounds like 4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole, a method noted for its potential scalability and use of readily available precursors.[2] Additionally, methods for creating derivatives include the synthesis of bis-Schiff bases from 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles and bis-aldehydes.[3]
Q3: What are the primary safety concerns when handling the reagents for this synthesis?
A3: The synthesis involves strong acids like hydrochloric acid, which are corrosive and require appropriate personal protective equipment (PPE). Aminoguanidinium bicarbonate and the final product are nitrogen-rich compounds, which can be energetic and may require careful handling and thermal analysis to assess stability, especially when produced at scale.[4]
Troubleshooting Guide
Issue 1: Low Yield During Scale-Up
Q: We are experiencing a significant drop in yield when scaling up the synthesis of this compound from the gram to the kilogram scale. What are the potential causes and solutions?
A: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue. Here's a breakdown of potential causes and their corresponding solutions:
| Potential Cause | Troubleshooting/Solution |
| Poor Temperature Control | The reaction may be exothermic. On a larger scale, inefficient heat dissipation can lead to side reactions. Solution: Implement a more robust cooling system for the reactor. Consider a slower, controlled addition of reagents to manage the exotherm. Monitor the internal reaction temperature closely. |
| Inefficient Mixing | In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side product formation. Solution: Use an appropriately sized and shaped agitator for the reactor volume. Verify that the mixing speed is sufficient to ensure a homogeneous reaction mixture. |
| Incomplete Reaction | The reaction time may need to be adjusted for a larger scale. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Extend the reaction time if necessary until the starting materials are consumed. |
| Product Precipitation Issues | The solubility of the product may differ with slight variations in temperature or solvent volume at a larger scale, leading to premature precipitation or loss during filtration. Solution: Optimize the crystallization and filtration process at the larger scale. This may involve adjusting the cooling rate, solvent volume, or filtration technique. |
Issue 2: Product Purity and Color Deviation
Q: The final product from our scaled-up batch is off-color and shows impurities in the NMR analysis. How can we improve the purity?
A: Product contamination can arise from several sources during a scaled-up synthesis. Consider the following:
| Potential Cause | Troubleshooting/Solution |
| Side Reactions | As mentioned, poor temperature control and mixing can lead to the formation of byproducts. Solution: Re-evaluate and optimize the reaction conditions (temperature, addition rate, mixing) for the larger scale. |
| Impure Starting Materials | Impurities in the starting materials (oxalic acid, aminoguanidinium bicarbonate) will be carried through the synthesis. Solution: Ensure the purity of all reagents before use. If necessary, purify the starting materials. |
| Ineffective Purification | The purification method used at the lab scale (e.g., simple filtration) may not be sufficient for the larger quantity of product. Solution: Recrystallization is a common and effective method for purifying solid organic compounds.[5] Experiment with different solvent systems to find one that provides good recovery of the pure product while leaving impurities in the mother liquor. Multiple recrystallizations may be necessary. |
Experimental Protocols
Laboratory Scale Synthesis of 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole) (DABT)[1]
This protocol is based on a literature procedure and should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.
Materials and Equipment:
-
Oxalic acid
-
Aminoguanidinium bicarbonate
-
Concentrated Hydrochloric acid
-
Water
-
Stirred reaction vessel
-
Heating and cooling system
-
Filtration apparatus
Procedure:
-
To a stirred mixture of oxalic acid (20.0 g, 159 mmol) and aminoguanidinium bicarbonate (45.4 g, 332 mmol), add hydrochloric acid (60 mL).
-
Heat the reaction mixture to 70 °C and stir for one hour.
-
Collect the resulting precipitate by filtration.
-
Dissolve the colorless solid in water (240 mL) to proceed with cyclization, which is typically achieved in a basic medium.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yield in scale-up synthesis.
Experimental Workflow for DABT Synthesis
Caption: Step-by-step workflow for the synthesis of the DABT intermediate.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. 4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole and the electrosynthesis of high-performing insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 5,5'-Diamino-3,3'-bis-1,2,4-triazole
This technical support center provides troubleshooting guidance for common issues encountered during the crystallization of 5,5'-Diamino-3,3'-bis-1,2,4-triazole. The information is presented in a question-and-answer format to directly address challenges faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: Due to its molecular structure, which features multiple amino and triazole groups, this compound exhibits strong intermolecular hydrogen bonding. This leads to several common crystallization challenges:
-
Low solubility in many organic solvents.
-
A tendency to precipitate rapidly as a fine powder or an amorphous solid rather than forming well-defined crystals.
-
The potential for "oiling out," where the compound separates as a liquid phase.
-
Inhibition of crystal growth by impurities from the synthesis, such as residual acids or salts.
Q2: Which solvents are recommended for the crystallization of this compound?
A2: Finding an ideal solvent is critical. Highly polar solvents are generally the best starting point. Based on the behavior of similar triazole compounds, we recommend screening the following:
-
Dimethyl Sulfoxide (DMSO) : Often effective at dissolving highly polar, hydrogen-bond-donating compounds.
-
Dimethylformamide (DMF) : Another polar aprotic solvent that can be effective.
-
Water : Can be a suitable solvent, especially at elevated temperatures. The high melting point of the compound (>350 °C) suggests it is thermally stable in boiling water.[1]
-
Ethanol/Water mixtures : Varying the ratio can help fine-tune the solubility to achieve optimal supersaturation.[2]
It is advisable to perform a systematic solvent screen to identify the best single-solvent or multi-solvent system for your specific material.
Q3: My compound precipitates as a fine powder immediately upon cooling. How can I promote the growth of larger crystals?
A3: Rapid precipitation indicates that the solution is becoming supersaturated too quickly. To slow down the crystallization process and encourage the growth of larger crystals, you can try the following techniques:
-
Slow Cooling: Instead of allowing the flask to cool at room temperature, insulate it with glass wool or place it in a dewar to slow the cooling rate. A programmable heating mantle can also be used for controlled cooling.
-
Solvent Diffusion/Vapor Diffusion: Dissolve the compound in a good solvent (e.g., DMSO) and layer a poor solvent (e.g., water or ethanol) on top (for solvent diffusion), or place the solution in a sealed container with a vial of the poor solvent (for vapor diffusion). This creates a gradual change in solvent composition, promoting slow crystal growth.
-
Reduce the Concentration: Start with a more dilute solution to avoid excessive supersaturation upon cooling.
Troubleshooting Guide
Issue 1: The compound will not dissolve in any common solvents.
| Possible Cause | Suggested Solution |
| Inherent low solubility | 1. Attempt dissolution in high-boiling point polar aprotic solvents like DMSO or DMF. 2. Gently heat the solvent to increase solubility, but monitor for any signs of decomposition. 3. Use a larger volume of solvent. |
| Impure material | 1. Analyze the crude material for residual starting materials or byproducts that may be insoluble. 2. Consider a pre-purification step, such as washing the crude solid with a solvent in which the impurities are soluble but the desired compound is not. |
Issue 2: The compound "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| Solution is too concentrated | 1. Add more solvent to the hot, oiled-out mixture to achieve a homogeneous solution before attempting to cool again. |
| Cooling rate is too fast | 1. Re-heat the solution until it is homogeneous and then cool it much more slowly. 2. Consider using a solvent system where the compound's solubility is lower at the boiling point to prevent reaching the oiling-out point upon cooling. |
| Inappropriate solvent | 1. Experiment with a different solvent or a co-solvent system. Oiling out is less common in solvents with which the compound has a slightly lower solubility. |
Issue 3: No crystals form, even after extended periods.
| Possible Cause | Suggested Solution |
| Solution is not supersaturated | 1. The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration. 2. Add a poor solvent dropwise to the solution to induce precipitation (anti-solvent crystallization). |
| Lack of nucleation sites | 1. Scratch the inside of the flask with a glass rod to create microscopic imperfections that can act as nucleation sites. 2. Add a seed crystal from a previous successful crystallization. |
| Inhibitory impurities | 1. Purify the crude material using column chromatography or by washing with an appropriate solvent before attempting recrystallization. |
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 100°C (mg/mL) |
| Water | < 0.1 | ~ 2.5 |
| Ethanol | < 0.1 | < 0.5 |
| Acetone | < 0.1 | < 0.1 |
| Dichloromethane | < 0.1 | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | ~ 5.0 | > 50 |
| Dimethylformamide (DMF) | ~ 2.0 | > 40 |
Note: This data is hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Standard Recrystallization by Slow Cooling
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude compound. Add a potential solvent (e.g., DMSO) dropwise while heating and agitating until the solid dissolves. Note the volume of solvent used.
-
Dissolution: In a larger flask, add the bulk of the crude material and the chosen solvent in a ratio determined from the solubility test. Heat the mixture with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Key factors and controllable parameters influencing crystal growth.
References
Technical Support Center: Optimizing Reaction Conditions for Bistriazole Derivatives
Welcome to the technical support center for the synthesis and optimization of bistriazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your reaction conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of bistriazole derivatives, primarily focusing on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state by atmospheric oxygen. | - Use a Reducing Agent: Add a fresh solution of a reducing agent like sodium ascorbate (typically 10-50 mol%) to regenerate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄). - Degas Solvents: Remove dissolved oxygen by bubbling an inert gas (e.g., argon or nitrogen) through your solvent before the reaction. - Inert Atmosphere: For sensitive reactions, perform the entire experiment under an inert atmosphere using a glovebox or Schlenk line. |
| Poor Ligand Choice or Concentration: The ligand may not be effectively stabilizing the Cu(I) catalyst. | - Select an Appropriate Ligand: For aqueous reactions, water-soluble ligands like THPTA are recommended. For organic solvents, TBTA is a common choice. - Optimize Ligand-to-Copper Ratio: A 5:1 ligand-to-copper ratio is often recommended to protect the catalyst and any sensitive biomolecules. | |
| Incompatible Buffer or Additives: Components in your reaction mixture (e.g., thiols) may be chelating the copper catalyst, rendering it inactive. | - Identify and Remove Interfering Components: If possible, purify your starting materials to remove any chelating agents. - Use Sacrificial Metals: Adding Zn(II) can sometimes help by binding to the interfering components, freeing up the copper catalyst. | |
| Poor Substrate Solubility: One or both of your starting materials (diazide or dialkyne) are not fully dissolved in the chosen solvent. | - Use a Co-solvent System: A mixture of solvents, such as DMSO/water or THF/water, can improve the solubility of a wider range of substrates. - Gentle Heating: Cautiously increasing the reaction temperature may improve solubility, but monitor for potential side reactions. | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Coupling): This is a common side reaction where the terminal alkyne reacts with itself, promoted by oxygen and insufficient reducing agent. | - Maintain Reducing Conditions: Ensure an adequate excess of sodium ascorbate is present throughout the reaction. - Minimize Oxygen Exposure: As with low yield issues, degassing solvents and using an inert atmosphere are crucial. |
| Formation of Regioisomers: In some cases, a mixture of 1,4- and 1,5-disubstituted triazoles may form. | - Use a Copper(I) Catalyst: The CuAAC reaction is highly regioselective for the 1,4-isomer. Ensure your catalytic system is generating and maintaining the Cu(I) state effectively. - Consider Ruthenium Catalysis for 1,5-Isomers: If the 1,5-isomer is desired, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the preferred method. | |
| Difficulty in Product Purification | Removal of Copper Catalyst: Residual copper can be difficult to remove from the final product. | - Ammonia Wash: Quenching the reaction with aqueous ammonia (e.g., saturated NH₄OH) can help to complex and remove the copper. - Chelating Resins: Using a resin with chelating properties can effectively sequester and remove copper from the solution. |
| Separation from Starting Materials or Side Products: The polarity of the product may be very similar to that of the starting materials or byproducts. | - Optimize Column Chromatography: Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve better separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of adding reagents for a CuAAC reaction?
To prevent the precipitation of copper species and ensure the reaction proceeds smoothly, a recommended order of addition is:
-
Prepare a premixed solution of the copper source (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).
-
Add this mixture to a solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).
Q2: Can I use a Cu(II) salt directly as a catalyst?
While the active catalyst is Cu(I), you can start with a more stable and readily available Cu(II) salt, such as copper(II) sulfate (CuSO₄·5H₂O). The Cu(II) is then reduced in situ to Cu(I) by a reducing agent like sodium ascorbate. Some studies have even noted product formation with Cu(II) catalysts in the absence of an added reducing agent, though this is not the standard and optimized procedure.[1][2]
Q3: What are the best solvents for CuAAC reactions?
The choice of solvent depends on the solubility of your substrates.[3] Water is often a good and environmentally friendly choice, especially for bioconjugation reactions.[4] For less polar substrates, co-solvent systems like tert-butanol/water, DMSO/water, or THF/water are commonly used.[5] Some reactions can even be performed under solvent-free conditions, for example, by using ball-milling.[6][7]
Q4: How does temperature affect the reaction?
CuAAC reactions are typically efficient at room temperature.[1][2] However, for sterically hindered substrates or to improve the solubility of reactants, gentle heating (e.g., 40-60 °C) can be beneficial. It is important to monitor for potential decomposition of starting materials or an increase in side reactions at higher temperatures.
Data Presentation: Comparative Tables
Table 1: Comparison of Copper Catalysts for the Synthesis of 1,2,3-Triazoles
This table compares the efficiency of various copper sources in a model three-component reaction of benzyl bromide, sodium azide, and phenylacetylene.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI | H₂O/THF | 80 | 12 | 85 |
| 2 | Cu₂O | H₂O | 60 | 10 | 91 |
| 3 | CuO | H₂O | 100 | 12 | 82 |
| 4 | CuBr | H₂O | 80 | 12 | 83 |
| 5 | CuCl | H₂O | 80 | 12 | 80 |
| 6 | CuSO₄·5H₂O | H₂O | 80 | 12 | 75 |
| 7 | Cu(OAc)₂·H₂O | H₂O | 80 | 12 | 72 |
| 8 | Fe₃O₄@HKUST-1 (Cu-MOF) | H₂O | Reflux | 1 | 98 |
Data adapted from a study on a magnetic copper organic framework material.[8]
Table 2: Effect of Solvent on a Model CuAAC Reaction
This table shows the effect of different solvents on the yield of 1-benzyl-4-phenyl-1H-1,2,3-triazole from benzyl azide and phenylacetylene.
| Entry | Solvent | Yield (%) |
| 1 | Cyrene™ | 88 |
| 2 | 2-MeTHF | 21 |
| 3 | MeLev | 65 |
| 4 | EtLev | 70 |
| 5 | DCM | 55 |
| 6 | 1,4-Dioxane | 50 |
| 7 | DMF | 15 |
| 8 | NMP | 10 |
| 9 | DMSO | 5 |
Data adapted from a study on the use of a biomass-derived solvent.[9]
Experimental Protocols
Protocol 1: General Synthesis of Symmetrical 1,4-Disubstituted 1,2,3-Bistriazole Derivatives
This protocol describes a general method for the synthesis of bistriazoles from acetylene derivatives and bisalkylazides.[10]
Materials:
-
Appropriate acetylene derivative (e.g., 1-(4-(prop-2-yn-1-yloxy)phenyl)ethan-1-one)
-
Bisalkylazide (e.g., 1,3-diazidopropane)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Acetone
Procedure:
-
Synthesis of the Alkyne Intermediate:
-
A mixture of the starting acetylene derivative (0.010 mol) and potassium carbonate (0.015 mol) is refluxed in DMF for 1 hour.
-
After cooling, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the intermediate.
-
-
Bistriazole Formation:
-
The bisalkylazide (0.01 mol) and the alkyne intermediate (0.02 mol) are stirred in a 1:4 water/acetone solution at room temperature for one hour.
-
The resulting solid product is filtered, washed with water, and then with cold ethanol.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to give the pure bistriazole derivative.
-
Example Product Characterization (2a):
-
Yield: 80.02%
-
Melting Point: 181–182 °C
-
¹H-NMR (DMSO-d₆, δ ppm): 2.46 (m, 2H, -CH₂-), 2.51 (s, 6H, -CH₃), 4.43 (t, 4H, N-CH₂), 5.25 (s, 2H, O-CH₂), 7.13–7.15 (d, 4H, Arom. H), 7.92–7.94 (d, 4H, Arom. H), 8.30 (s, 2H, Arom. -1,2,3-trz. H).[10]
-
¹³C-NMR (DMSO-d₆, δ ppm): 26.85 (-CH₃), 30.61 (-CH₂-), 47.25 (N-CH₂), 61.85 (O-CH₂), Aromatic C [115.02 (CH), 125.30 (trz. CH), 130.64 (C), 130.91 (CH), 142.76 (trz. C-N), 162.31 (C)], 196.76 (C=O).[10]
Protocol 2: Purification by Column Chromatography
This is a general procedure for the purification of organic compounds, which is often necessary for bistriazole derivatives.[11][12][13]
Materials:
-
Silica gel (60–120 or 230–400 mesh)
-
Elution solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Glass column
-
Cotton or glass wool
-
Sand
Procedure:
-
Column Preparation:
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude bistriazole product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the least polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Combine the pure fractions containing the bistriazole derivative.
-
Remove the solvent by rotary evaporation to obtain the purified product.
-
Visualizations
General Workflow for CuAAC Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of bistriazole derivatives via CuAAC.
Troubleshooting Logic for Low Yield in CuAAC
Caption: A decision-making diagram for troubleshooting low product yield in CuAAC reactions.
References
- 1. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 2. ilacadofsci.com [ilacadofsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 5. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole [beilstein-journals.org]
- 8. A magnetic copper organic framework material as an efficient and recyclable catalyst for the synthesis of 1,2,3-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. How do I prepare column chromatography? | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole (DAT)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole (DAT).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of DAT, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction of starting materials. | - Ensure accurate stoichiometry of reactants, particularly hydrazine and dicyandiamide or oxalic acid and aminoguanidine. - Monitor the reaction temperature and time closely as specified in the protocol. |
| Side reactions consuming starting materials or intermediates. | - Control the reaction temperature to minimize the formation of by-products. - Consider the order of reagent addition to favor the desired reaction pathway. | |
| Loss of product during workup and purification. | - Optimize the recrystallization solvent system to maximize product recovery. - Carefully handle the product during filtration and washing to prevent mechanical losses. | |
| Product Discoloration (e.g., yellow or brown tint) | Presence of colored impurities from side reactions. | - Perform recrystallization using an appropriate solvent system (e.g., water, ethanol/water) to remove colored by-products. - The use of activated carbon during recrystallization can help decolorize the solution. |
| Thermal degradation of the product. | - Avoid excessive heating during the reaction and purification steps. - Dry the final product under vacuum at a moderate temperature. | |
| Incomplete Crystallization or Oiling Out | Improper solvent choice for recrystallization. | - Select a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of similar compounds include water, ethanol, and mixtures thereof.[1] - Experiment with different solvent systems (e.g., n-Hexane/acetone, n-Hexane/THF) to find the optimal conditions.[1] |
| Presence of impurities that inhibit crystallization. | - Purify the crude product by another method (e.g., column chromatography) before attempting recrystallization. | |
| Broad or Unresolved Peaks in Analytical Data (HPLC, NMR) | Presence of multiple impurities. | - Utilize gradient elution in HPLC for better separation of components. - Employ higher resolution NMR spectroscopy or 2D NMR techniques for structural elucidation of impurities. |
| Tautomerism of the triazole rings. | - Be aware that 1,2,4-triazoles can exist in different tautomeric forms, which can lead to multiple signals in NMR spectra. This is an inherent property of the molecule. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound (DAT)?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual amounts of precursors such as dicyandiamide, hydrazine, oxalic acid, or aminoguanidine may be present.
-
Intermediates: Incomplete reaction can lead to the presence of intermediate products.
-
Side-Reaction Products: The reaction conditions can promote the formation of various by-products. For instance, self-condensation of starting materials or alternative cyclization pathways can lead to different triazole derivatives or other nitrogen-containing heterocycles.
-
Degradation Products: The product may degrade under harsh reaction or purification conditions, leading to the formation of smaller molecules.
Q2: How can I identify and quantify impurities in my DAT sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of a mobile phase like acetonitrile and water is often effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities by providing their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and can also help in identifying major impurities. 15N NMR can also be very informative for nitrogen-rich compounds.
-
Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the functional groups present in the sample and can be used to confirm the identity of the desired product.
Q3: What is a reliable method for the purification of DAT?
A3: Recrystallization is a common and effective method for purifying crude DAT. The choice of solvent is crucial for successful recrystallization. Hot water is often a suitable solvent for the recrystallization of amino-triazole compounds. The general procedure involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. The purified crystals can then be collected by filtration.
Experimental Protocols
Protocol 1: General Recrystallization Procedure for DAT
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. Water or an ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude DAT in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature.
Visualizations
Caption: Potential pathways for the formation of impurities during DAT synthesis.
Caption: A general workflow for the purification and analysis of DAT.
References
Stability and storage issues of "5,5'-Diamino-3,3'-bis-1,2,4-triazole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 5,5'-Diamino-3,3'-bis-1,2,4-triazole. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C, protected from light.[1] It is also crucial to store the compound in a tightly sealed container to protect it from moisture, as related azole compounds can be hygroscopic. The storage area should be cool, dry, and well-ventilated.[2]
Q2: What are the signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color from its typical white to off-white appearance or a change in its physical state, such as clumping, which may indicate moisture uptake.[1] For quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) should be used to monitor the purity and detect the presence of degradation products.
Q3: Is this compound sensitive to light?
A3: Yes, it is recommended to protect the compound from light.[1] Exposure to light can potentially lead to photodegradation. Therefore, it should be stored in amber vials or other light-blocking containers.
Q4: What are the known incompatibilities of this compound?
A4: this compound should be stored away from strong oxidizing agents.[2] Contact with incompatible materials can lead to chemical reactions that may compromise the stability of the compound.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C and protected from light.
-
Assess Purity: Perform a purity analysis using a validated analytical method, such as HPLC, to check for the presence of impurities or degradation products.
-
Review Handling Procedures: Ensure that the compound is handled in a controlled environment to minimize exposure to atmospheric moisture and light. Use of a glove box or a well-ventilated hood is recommended.
Issue 2: Poor Solubility or Dissolution Rate
Possible Cause: The compound may have absorbed moisture, leading to the formation of hydrates or changes in its crystalline structure.
Troubleshooting Steps:
-
Drying: Dry a small sample of the material under vacuum at a controlled temperature to remove any absorbed water. Compare the solubility of the dried material to the original batch.
-
Hygroscopicity Check: Perform a hygroscopicity test to determine the material's tendency to absorb moisture from the air.
-
Solvent Selection: Re-evaluate the choice of solvent. While information on specific solvent compatibility is limited, starting with common polar aprotic solvents used for similar compounds is advisable.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [1] |
| Light Exposure | Protect from light | [1] |
| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated area | [2] |
| Incompatibilities | Avoid strong oxidizing agents | [2] |
Table 2: Thermal Stability of Related Triazole Compounds (for reference)
| Compound | Decomposition Onset Temperature (°C) | Analytical Method |
| 3,6-Diamino-1H-[1][2][3]triazolo[4,3-b][1][2][3]triazole | 261 | Differential Scanning Calorimetry (DSC) |
| 3,7-diamino-7H-[1][2][3]triazolo[4,3-b][1][2][3]triazole (DATT) | 219 | Differential Scanning Calorimetry (DSC) |
| 3,6,7-triamino-7H-[1][2][3]triazolo[4,3-b][1][2][3]triazole (TATOT) | 245 | Differential Scanning Calorimetry (DSC) |
Note: The data in Table 2 is for related compounds and should be used as a general indicator of the thermal stability of the triazole ring system. Specific thermal stability of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method adapted from a procedure for a related compound and should be validated for this compound.
-
Objective: To determine the purity of this compound and detect any degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water and acetonitrile. The specific gradient should be optimized to achieve good separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the test material in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Gradient of water and acetonitrile (to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: To be determined by UV scan of the main peak (a starting point could be around 210-250 nm).
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area. Identify any new peaks as potential degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Factors influencing the stability of the compound.
References
Technical Support Center: Mitigating Sensitivity in 5,5'-Diamino-3,3'-bis-1,2,4-triazole (DATB) Based Energetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating sensitivity in energetic materials based on 5,5'-Diamino-3,3'-bis-1,2,4-triazole (DATB).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and handling of DATB and its derivatives, with a focus on sensitivity mitigation.
Issue 1: High Sensitivity (Impact & Friction) of the Synthesized Energetic Material
-
Question: My synthesized DATB-based material exhibits high impact and friction sensitivity. How can I reduce this?
-
Answer: High sensitivity is a common concern with novel energetic materials. Two primary methods for mitigating the sensitivity of DATB-based compounds are salt formation and cocrystallization . These techniques alter the crystal structure and intermolecular interactions, which can significantly reduce the material's sensitivity to external stimuli. Consider the following:
-
Salt Formation: Reacting the acidic protons of the triazole rings in DATB with a suitable base can form energetic salts. These salts often exhibit lower sensitivity due to the formation of a more stable crystal lattice.
-
Cocrystallization: Forming a cocrystal of DATB with a less sensitive, compatible co-former can effectively "dilute" the sensitive regions of the DATB molecule within the crystal lattice, thereby reducing its overall sensitivity.
-
Issue 2: Difficulty in Forming Stable, Low-Sensitivity Salts
-
Question: I am having trouble synthesizing a stable, low-sensitivity salt of DATB. The product is either impure or does not show the expected reduction in sensitivity. What could be the problem?
-
Answer: The successful formation of a stable, low-sensitivity energetic salt depends on several factors. Here are some troubleshooting steps:
-
Base Selection: The choice of the base is critical. The pKa of the base should be carefully considered to ensure complete proton transfer from the triazole ring. Common choices include ammonia, hydrazine, and various amines.
-
Solvent System: The solvent used for the salt formation reaction can influence the crystal habit and purity of the product. Experiment with different solvents or solvent mixtures to optimize crystallization.
-
Stoichiometry: Ensure the correct stoichiometric ratio of DATB to the base is used. An excess of either reactant can lead to impurities.
-
Reaction Conditions: Temperature and reaction time can affect the outcome. Monitor the reaction progress using appropriate analytical techniques (e.g., NMR, IR) to determine the optimal conditions.
-
Issue 3: Inconsistent Results in Cocrystallization Experiments
-
Question: My cocrystallization experiments with DATB are yielding inconsistent results, sometimes producing a physical mixture instead of a true cocrystal. How can I improve the reliability of my experiments?
-
Answer: Cocrystallization can be a nuanced process. To improve consistency:
-
Co-former Selection: The co-former should have complementary hydrogen bonding sites to DATB to encourage the formation of a stable cocrystal lattice.
-
Crystallization Method: The method of crystallization plays a crucial role. Common techniques include slow evaporation, cooling crystallization, and slurry crystallization. The optimal method will depend on the specific DATB-co-former system.
-
Solvent Screening: The choice of solvent is critical as it can influence the solubility of both components and the kinetics of cocrystal formation. A solvent in which both components have similar, moderate solubility is often a good starting point.
-
Characterization: Thoroughly characterize the product of each experiment using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy to confirm the formation of a cocrystal rather than a simple mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the baseline sensitivity of this compound (DATB)?
A1: While specific, publicly available quantitative impact and friction sensitivity data for the parent this compound is limited, related energetic triazole compounds often exhibit moderate to high sensitivity. The goal of mitigation techniques is to significantly improve upon this baseline. For comparison, the sensitivity of related energetic materials is provided in the data tables below.
Q2: How does salt formation reduce the sensitivity of DATB?
A2: Salt formation introduces strong ionic interactions within the crystal lattice. This can lead to a more densely packed and stable crystal structure, which is less susceptible to initiation by mechanical stimuli like impact and friction. The formation of extensive hydrogen bonding networks in the salt also contributes to its stability.
Q3: What are the key considerations when selecting a co-former for cocrystallization with DATB?
A3: An ideal co-former should:
-
Be chemically compatible with DATB.
-
Possess complementary functional groups for strong hydrogen bonding (e.g., carboxylic acids, amides).
-
Be relatively insensitive itself.
-
Have a similar molecular size and shape to facilitate packing in a cocrystal lattice.
Q4: What analytical techniques are essential for characterizing the reduced sensitivity of DATB derivatives?
A4: The following techniques are crucial:
-
Impact Sensitivity Testing: (e.g., using a BAM fallhammer) to determine the energy required for initiation upon impact.
-
Friction Sensitivity Testing: (e.g., using a BAM friction apparatus) to assess the material's response to frictional stimuli.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition behavior of the material.
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure of the new salt or cocrystal.
Data Presentation
The following tables summarize quantitative data for related energetic materials to provide context for the sensitivity of DATB and its mitigated forms.
Table 1: Sensitivity Data of Common Energetic Materials
| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |
| RDX | 7.4 | 120 | 210 |
| HMX | 7.4 | 120 | 280 |
| PETN | 3 | 60 | 141 |
| TNT | 15 | 353 | 295 |
Table 2: Sensitivity Data of Insensitive Triazole-Based Energetic Salts
| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |
| Dihydroxylammonium salt of a nitropyrazole-bis-triazole derivative[1] | >40 | - | - |
| Dihydrazinium salt of a nitropyrazole-bis-triazole derivative[1] | >40 | - | - |
| Carbohydrazide salt of 5,5'-dinitramino-3,3'-bi[1,2,4-triazolate][2] | 89 cm (H50) | 4%-8% explosion probability | 229 |
| Triaminoguanidinium salt of 5,5'-dinitrimino-3,3'-azo-1H-1,2,4-triazolate | - | - | 219 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Insensitive Energetic Salts of DATB
-
Dissolution of DATB: Dissolve a known molar quantity of this compound (DATB) in a suitable solvent (e.g., hot water, ethanol, or a solvent mixture) with stirring.
-
Preparation of Base Solution: In a separate vessel, dissolve a stoichiometric equivalent of the chosen base (e.g., ammonia, hydrazine hydrate, or an amine) in the same solvent.
-
Reaction: Slowly add the base solution to the DATB solution with continuous stirring. The reaction temperature should be controlled, typically starting at room temperature and gently heating if necessary to ensure complete reaction.
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the energetic salt.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at a temperature well below its decomposition point.
-
Characterization: Characterize the final product using NMR, IR, elemental analysis, and PXRD to confirm its structure and purity.
-
Sensitivity Testing: Perform impact and friction sensitivity tests on the dried salt to quantify the reduction in sensitivity.
Protocol 2: General Procedure for the Cocrystallization of DATB
-
Solvent Screening: Identify a suitable solvent or solvent system in which both DATB and the chosen co-former have moderate and similar solubility.
-
Solution Preparation: Prepare a saturated or near-saturated solution of DATB and the co-former in the selected solvent at a specific stoichiometric ratio (e.g., 1:1, 1:2, or 2:1). This may require heating to achieve complete dissolution.
-
Cocrystallization: Induce cocrystallization using one of the following methods:
-
Slow Evaporation: Cover the solution with a perforated film and allow the solvent to evaporate slowly at room temperature over several days.
-
Cooling Crystallization: Slowly cool the saturated solution to a lower temperature to induce crystallization.
-
Slurry Conversion: Stir a suspension of DATB and the co-former in a small amount of the chosen solvent for an extended period (days to weeks) to allow for the conversion to the cocrystal form.
-
-
Isolation and Drying: Collect the resulting crystals by filtration and dry them appropriately.
-
Characterization: Analyze the product using PXRD to confirm the formation of a new crystalline phase, and DSC to identify a unique melting point different from the individual components.
-
Sensitivity Testing: Evaluate the impact and friction sensitivity of the cocrystal to determine the extent of desensitization.
Mandatory Visualization
Caption: Experimental workflow for mitigating the sensitivity of DATB.
Caption: Logical workflow for troubleshooting high sensitivity issues.
References
Validation & Comparative
A Comparative Guide to Nitrogen-Rich Energetic Compounds: 5,5'-Diamino-3,3'-bis-1,2,4-triazole and Other Key Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and properties of 5,5'-Diamino-3,3'-bis-1,2,4-triazole (DAT) and other prominent nitrogen-rich energetic compounds. The information presented is supported by experimental data to aid in the evaluation and selection of materials for various research and development applications.
Nitrogen-rich compounds are a significant area of research in energetic materials due to their potential for high performance, often coupled with improved thermal stability and reduced sensitivity compared to traditional explosives. These characteristics make them valuable for a range of applications, from military technology to specialized industrial uses. This guide focuses on a comparative analysis of DAT with well-established energetic materials such as TATB, HMX, and RDX, providing a framework for understanding their relative strengths and weaknesses.
Performance Comparison of Nitrogen-Rich Compounds
The following tables summarize key quantitative data for this compound and other selected nitrogen-rich compounds. It is important to note that while extensive experimental data is available for TATB, HMX, and RDX, specific experimental values for this compound are not as widely published. Therefore, data for the closely related compound 4,4′,5,5′-Tetraamino-3,3′-bi-1,2,4-triazole is included for a general comparison.
Table 1: Physical and Detonation Properties
| Compound | Chemical Formula | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Heat of Formation (kJ/mol) |
| 4,4′,5,5′-Tetraamino-3,3′-bi-1,2,4-triazole | C₄H₈N₁₀ | 1.71 | ~8000 (Calculated) | ~25 (Calculated) | +350 |
| TATB (1,3,5-Triamino-2,4,6-trinitrobenzene) | C₆H₆N₆O₆ | 1.93 | 7,350 | 30.0 | -150 to -180 |
| HMX (Octogen) | C₄H₈N₈O₈ | 1.91 | 9,100[1] | 39.0[1] | +74.6 |
| RDX (Hexogen) | C₃H₆N₆O₆ | 1.80 | 8,750[2] | 34.0 | +61.5 |
Table 2: Stability and Sensitivity Properties
| Compound | Decomposition Temperature (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| 4,4′,5,5′-Tetraamino-3,3′-bi-1,2,4-triazole | >300 | Insensitive | Insensitive |
| TATB (1,3,5-Triamino-2,4,6-trinitrobenzene) | ~350 | >50 | >360 |
| HMX (Octogen) | ~280 | 7.4 | 120 |
| RDX (Hexogen) | ~204[2] | 7.5 | 120 |
Experimental Protocols
The data presented in this guide is derived from standardized experimental methodologies designed to ensure the safety and accuracy of energetic material characterization.
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal stability of a compound.[3][4]
-
Principle: A small sample of the material (typically 1-5 mg) is placed in a sealed pan, and an empty reference pan is also prepared.[5] Both pans are heated at a controlled rate (e.g., 5-20 °C/min).[6] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Exothermic events, such as decomposition, are detected as a release of energy. The onset temperature of this exotherm is taken as the decomposition temperature.[3][4]
-
Apparatus: A differential scanning calorimeter equipped with a temperature programmer and a data acquisition system.
-
Procedure:
-
A small, precisely weighed sample of the energetic material is hermetically sealed in an aluminum or copper pan.
-
An empty pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate, typically under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is monitored as a function of temperature. The onset temperature of any significant exothermic peak is recorded as the decomposition temperature.
-
Sensitivity to Mechanical Stimuli
The sensitivity of an energetic material to impact and friction is a critical safety parameter.
Impact Sensitivity: BAM Fallhammer Test
The BAM Fallhammer test determines the energy required to cause a reaction in a sample upon impact.[7]
-
Principle: A specified weight is dropped from varying heights onto a small sample of the material placed between two steel rollers.[8] The impact energy is calculated from the mass of the drop weight and the drop height. The test determines the minimum energy at which a reaction (e.g., explosion, smoke, or sound) is observed.[8]
-
Apparatus: A BAM Fallhammer apparatus, consisting of a drop weight, guide rails, an anvil, and a sample holder.[9]
-
Procedure:
-
A small amount of the test material is placed in the sample holder.
-
The drop weight is raised to a specific height and released, impacting the sample.
-
The outcome (reaction or no reaction) is observed.
-
The "up-and-down" or Bruceton method is typically used to determine the 50% probability of initiation (H₅₀), which is reported as the impact sensitivity in Joules.[6]
-
Friction Sensitivity: BAM Friction Test
The BAM Friction Test assesses the sensitivity of a material to frictional stimuli.[5][10]
-
Principle: A small sample of the material is subjected to friction between a stationary porcelain pin and a moving porcelain plate.[11] The load on the pin is varied, and the test determines the lowest load at which a reaction occurs.[10]
-
Apparatus: A BAM friction apparatus, which includes a porcelain pin, a movable porcelain plate, and a weighted lever arm to apply a known force.[11]
-
Procedure:
-
A small amount of the sample is spread on the porcelain plate.
-
The porcelain pin is placed on the sample, and a specific load is applied via the lever arm.
-
The plate is moved back and forth under the pin for a set distance.
-
The test is repeated with varying loads to determine the minimum force that causes a reaction in at least one out of six trials.
-
Detonation Velocity Measurement
The detonation velocity is a key performance parameter of an explosive.
-
Principle: The rate at which a detonation wave propagates through a column of the explosive is measured.[12] This can be done using various techniques, including electronic probes, optical methods, or the Dautriche method.[12][13][14]
-
Apparatus: A cylindrical charge of the explosive, an initiation system (detonator), and a velocity measurement system (e.g., ionization probes, fiber optic sensors, or a high-speed camera).[13]
-
Procedure (using ionization probes):
-
A cylindrical charge of the explosive is prepared to a known density.
-
Two or more ionization probes are inserted into the charge at precisely measured distances from each other.
-
The explosive is initiated at one end.
-
As the detonation wave passes each probe, it ionizes the gas in the probe, creating an electrical signal.
-
The time interval between the signals from consecutive probes is recorded.
-
The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the study of nitrogen-rich energetic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Differential Scanning Calorimetry Analysis [intertek.com]
- 6. imemg.org [imemg.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C4H6N8 | CID 573397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. smsenergetics.com [smsenergetics.com]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. Detonation velocity - Wikipedia [en.wikipedia.org]
- 13. nmt.edu [nmt.edu]
- 14. scispace.com [scispace.com]
A Comparative Analysis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole Derivatives: From High-Energy Materials to Potential Therapeutics
Derivatives of 5,5'-Diamino-3,3'-bis-1,2,4-triazole represent a versatile class of nitrogen-rich heterocyclic compounds that have garnered significant interest in both the fields of energetic materials and medicinal chemistry. Their rigid backbone, coupled with the potential for extensive functionalization, allows for the fine-tuning of properties to suit specific applications. This guide provides a comparative overview of key derivatives, presenting their performance data, experimental methodologies for their characterization, and an exploration of their potential as therapeutic agents.
Energetic Materials: A High-Performance Profile
The primary application of this compound derivatives lies in the field of energetic materials. The introduction of explosophoric groups, such as nitro (-NO₂) and nitramino (-NHNO₂), onto the core structure significantly enhances their energetic properties. These compounds are often investigated as potential replacements for conventional explosives due to their high density, good thermal stability, and impressive detonation performance.
Comparative Performance of Energetic Derivatives
The following table summarizes the key performance parameters of several notable derivatives of this compound. These derivatives are primarily explored for their potential as high-performance explosives.
| Compound/Derivative Name | Chemical Formula | Density (g/cm³) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| 5,5'-Diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole | C₄H₄N₁₂O₄ | 1.839[1] | - | - | - | - | - |
| Ammonium salt of 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole | C₄H₅N₁₃O₄ | - | 258 | 7.5 | 120 | 8980 | 34.9 |
| Hydrazinium salt of 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole | C₄H₆N₁₄O₄ | - | 225 | 4 | 80 | 9230 | 37.8 |
| Guanidinium salt of 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole | C₅H₈N₁₆O₄ | - | 251 | 7.5 | 120 | 9150 | 36.8 |
| Triaminoguanidinium salt of 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole | C₅H₁₀N₁₈O₄ | - | 231 | 7.5 | 120 | 9250 | 37.1 |
| 4,4'-Dinitrimino-5,5'-diamino-3,3'-azo-bis-1,2,4-triazole (DNDAABT) | C₄H₄N₁₄O₄ | 1.87 | 215 | < 1 | < 1 | 9350 | 39.4 |
| Hydroxylammonium salt of DNDAABT | CH₅N₃O | - | 165 | 1 | 5 | 9650 | 43.1 |
| Ammonium salt of DNDAABT | NH₃ | - | 210 | 1 | 5 | 9450 | 40.8 |
| Hydrazinium salt of DNDAABT | H₄N₂ | - | 185 | 1 | 5 | 9690 | 43.5 |
| Guanidinium salt of DNDAABT | CH₅N₃ | - | 220 | 1 | 10 | 9580 | 42.1 |
Data for salts of 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole and DNDAABT and its salts are sourced from multiple studies.[2][3][4][5][6]
Experimental Protocols for Characterization
The reliable characterization of these energetic materials is crucial for assessing their performance and safety. Standardized experimental protocols are employed to determine their key properties.
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal stability of energetic materials by measuring the difference in heat flow between a sample and a reference as a function of temperature.[7][8]
-
Apparatus: A differential scanning calorimeter equipped with a temperature programmer and a recording system.
-
Procedure:
-
A small, precisely weighed sample (typically 1-5 mg) is placed in an aluminum pan.[7]
-
An empty pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 5 or 10 °C/min) in an inert atmosphere (e.g., nitrogen).[7]
-
The heat flow to the sample is monitored and plotted against temperature.
-
-
Data Interpretation: An exothermic peak in the DSC curve indicates the decomposition of the material. The onset temperature of this peak is taken as the decomposition temperature (T_d), a key indicator of thermal stability.
Sensitivity to Mechanical Stimuli: Impact and Friction Tests
The sensitivity of an energetic material to accidental initiation by impact or friction is a critical safety parameter. The BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer and friction apparatus are standard instruments for these tests.[9][10]
-
BAM Impact Test:
-
A small amount of the sample is placed in a standardized steel cup and sleeve assembly.
-
A specified weight is dropped from varying heights onto a striker pin in contact with the sample.
-
The "go" or "no-go" result (initiation or no initiation) is recorded for each drop.
-
The impact sensitivity is reported as the energy in Joules (J) corresponding to a 50% probability of initiation, determined using statistical methods like the Bruceton method.[9]
-
-
BAM Friction Test:
-
A porcelain peg is pressed onto the sample with a specific load.[10][11]
-
The plate is moved back and forth under the peg.[11]
-
The test is repeated with increasing loads until an initiation (e.g., spark, flame, or explosion) is observed.
-
The friction sensitivity is reported as the load in Newtons (N) at which initiation occurs.[10]
Detonation Performance Calculation: EXPLO5
The detonation parameters, such as detonation velocity (V_D) and detonation pressure (P), are often calculated using thermochemical codes like EXPLO5.[2][12][13][14][15] This software predicts the performance of energetic materials based on their chemical formula, heat of formation, and density.[2]
-
Methodology: EXPLO5 utilizes the Becker-Kistiakowsky-Wilson (BKW) equation of state for gaseous detonation products and calculates the equilibrium composition of the detonation products by minimizing the free energy.[12][14] The Chapman-Jouguet (C-J) theory is then applied to determine the detonation parameters at the C-J point.[2]
Visualizing Synthesis and Characterization Workflows
The synthesis of these complex molecules and their subsequent characterization follows a logical progression. These workflows can be effectively visualized using Graphviz.
Caption: Synthesis of 5,5'-Diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole and its salts.
References
- 1. researchgate.net [researchgate.net]
- 2. EXPLO5,Explosion Parameters Calculation Software - IDEA SCIENCE Group [ideascience-group.com]
- 3. Energetic Materials Based on 5,5'-Diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4,4'-Dinitrimino-5,5'-diamino-3,3'-azo-bis-1,2,4-triazole: A High-Performing Zwitterionic Energetic Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 10. smsenergetics.com [smsenergetics.com]
- 11. etusersgroup.org [etusersgroup.org]
- 12. Calculation of Detonation Parameters by EXPLO5 Computer Program | Scientific.Net [scientific.net]
- 13. matec-conferences.org [matec-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. repozitorij.rgn.unizg.hr [repozitorij.rgn.unizg.hr]
Validating the Structure of Bis-Triazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: Structural Validation Data
The following tables summarize the key experimental data used to validate the structures of DABT and DABNT.
Table 1: Spectroscopic Data for Structural Elucidation
| Compound | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) | Key IR Absorptions (cm-1) | Mass Spectrometry (m/z) |
| 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole) (DABT) | 6.46 (s, 2H, NH2)[1] | Data not available in surveyed literature | Data not available in surveyed literature | Data not available in surveyed literature |
| 3,3'-Dinitro-5,5'-diamino-bi-1,2,4-triazole (DABNT) | Data not available in surveyed literature | Data not available in surveyed literature | Gaseous products (N2O, H2O) detected during thermal decomposition[2] | Data not available in surveyed literature |
Note: The available literature provides limited specific spectral data for these compounds. The data presented is based on the cited sources.
Experimental Protocols
The structural validation of these bis-triazole derivatives relies on a suite of standard analytical techniques. The detailed methodologies for these key experiments are outlined below.
Synthesis of 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole) (DABT)
This synthesis is performed via a two-step process involving the reaction of oxalic acid with aminoguanidinium bicarbonate followed by cyclization.[1]
-
Step 1: Intermediate Formation
-
A stirred mixture of oxalic acid and aminoguanidinium bicarbonate is treated with hydrochloric acid.
-
The reaction mixture is heated to 70 °C for one hour.
-
The resulting precipitate is collected by filtration.
-
-
Step 2: Cyclization and Product Formation
-
The filtered solid is dissolved in water and the solution is made strongly alkaline (pH 14) with sodium hydroxide.
-
The alkaline solution is refluxed for one hour.
-
The solution is then acidified to pH 4 with acetic acid, leading to the precipitation of the final product.
-
The precipitate is collected by filtration, washed with water, and dried to yield 3,3'-diamino-5,5'-bis(1,2,4-1H-triazole).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule.
-
Sample Preparation: A small amount of the synthesized compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d6), in an NMR tube.
-
Data Acquisition: 1H and 13C NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument.
-
Analysis: The chemical shifts (δ), splitting patterns, and integration of the peaks in the 1H spectrum provide information about the different types of protons and their neighboring atoms. The chemical shifts in the 13C spectrum indicate the different carbon environments within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Analysis: The absorption bands in the spectrum correspond to the vibrational frequencies of specific bonds and functional groups (e.g., N-H, C=N, C-N).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Sample Introduction: The sample is introduced into the mass spectrometer, where it is ionized.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.
-
Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. For energetic materials like DABNT, techniques like in situ thermolysis coupled with mass spectrometry can be used to identify gaseous decomposition products.[2]
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the synthesis and structural validation of a bis-triazole derivative.
Caption: Logical workflow for the synthesis and structural validation of bis-triazole derivatives.
References
Comparative Performance Analysis: 5,5'-Diamino-3,3'-bis-1,2,4-triazole vs. HMX and RDX
A comprehensive comparison of the explosive performance of 5,5'-Diamino-3,3'-bis-1,2,4-triazole (DAT) with the widely used high explosives HMX (Octogen) and RDX (Hexogen) is currently limited by the availability of publicly accessible experimental data for DAT. While extensive research exists for HMX and RDX, experimentally determined performance characteristics for DAT, a nitrogen-rich heterocyclic compound, are not readily found in open literature. Most available data on DAT and its derivatives are based on theoretical calculations and predictions.
This guide, therefore, presents a detailed overview of the established performance of HMX and RDX based on experimental data, alongside a description of the standard methodologies used to determine these key performance indicators. This will provide researchers, scientists, and drug development professionals with a solid benchmark for evaluating novel energetic materials.
Performance Data of HMX and RDX
The following table summarizes the key experimental performance characteristics of HMX and RDX. These values represent typical ranges found in the literature and can vary based on the specific crystal form, density, and particle size of the material.
| Property | HMX (Octogen) | RDX (Hexogen) |
| Chemical Formula | C₄H₈N₈O₈ | C₃H₆N₆O₆ |
| Density (g/cm³) | 1.91 | 1.82 |
| Detonation Velocity (m/s) | 9100 | 8750 |
| Detonation Pressure (GPa) | 39.3 | 34.7 |
| Impact Sensitivity (BAM Drop Hammer, J) | 7.5 | 7.4 |
| Friction Sensitivity (BAM Friction Apparatus, N) | 120 | 120 |
Experimental Protocols for Performance Characterization
The performance data presented above are determined through a series of standardized and rigorous experimental tests. The following are detailed methodologies for the key experiments.
Detonation Velocity
Method: The detonation velocity is typically measured using the electronic pin method or the streak camera method.
-
Electronic Pin Method: An explosive charge of a specific diameter and length is prepared. A series of ionization pins (probes) are placed at precise intervals along the length of the charge. As the detonation wave propagates through the explosive, it sequentially shorts the pins. The time intervals between the signals from consecutive pins are recorded using a high-speed oscilloscope. The detonation velocity is then calculated by dividing the known distance between the pins by the measured time interval.
-
Streak Camera Method: A streak camera is used to continuously record a one-dimensional spatial profile of the light emitted from the detonation front as it moves along the explosive charge. The resulting streak image provides a position-versus-time record of the detonation wave, from which the velocity can be accurately determined.
Detonation Pressure
Method: The detonation pressure is often determined using the plate dent test.
-
Plate Dent Test: A cylindrical charge of the explosive is placed on a standardized steel witness plate. The explosive is then detonated. The impact of the detonation wave creates a dent in the steel plate. The depth and profile of this dent are carefully measured. The detonation pressure is then estimated using empirical correlations that relate the dent depth to the detonation pressure of known standard explosives.
Impact Sensitivity
Method: The impact sensitivity is commonly measured using the BAM (Bundesanstalt für Materialforschung) drop hammer apparatus.
-
BAM Drop Hammer Test: A small, precisely measured amount of the explosive sample (typically around 40 mg) is placed between two steel cylinders in a standardized apparatus. A drop weight of a known mass is then released from a specific height, impacting the sample. The test is repeated at various drop heights to determine the height at which there is a 50% probability of initiation (explosion or decomposition), denoted as H₅₀. A higher H₅₀ value indicates a less sensitive material.
Friction Sensitivity
Method: The friction sensitivity is typically determined using the BAM friction apparatus.
-
BAM Friction Test: A small sample of the explosive is placed on a porcelain plate. A porcelain pin is then pressed onto the sample with a specific load. The plate is then moved back and forth under the pin. The test is conducted with increasing loads until an initiation (spark, flame, or explosion) is observed. The friction sensitivity is reported as the load in Newtons (N) at which initiation occurs. A higher value indicates a less sensitive material.
Comparative Logic of Explosive Performance
The following diagram illustrates the logical relationship between the key performance parameters of an explosive and their implications for its application.
Caption: Logical flow of explosive performance and safety characteristics to overall effectiveness.
A Comparative Analysis of the Sensitivity of 5,5'-Diamino-3,3'-bis-1,2,4-triazole and TATB
A comprehensive guide for researchers in energetic materials, this document provides a detailed comparison of the sensitivity and performance characteristics of 5,5'-Diamino-3,3'-bis-1,2,4-triazole and the well-established insensitive high explosive, 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB).
This guide summarizes available experimental data on key performance and sensitivity parameters. Due to the limited publicly available experimental data for this compound, this comparison incorporates data from a closely related derivative, 3,6-diamino-1H-[1][2][3]triazolo[4,3-b][1][2][3]triazole, to provide a substantive analysis. This substitution is made with the acknowledgment that the sensitivity and performance characteristics may differ from the parent compound.
Executive Summary
Triaminotrinitrobenzene (TATB) is a powerful explosive renowned for its exceptional insensitivity to external stimuli such as shock, impact, and friction.[1][2][4] This property makes it a preferred choice for applications where extreme safety is paramount. In contrast, while this compound serves as a foundational structure for various energetic materials, comprehensive experimental data on its standalone sensitivity and performance is scarce. This guide presents a comparative overview based on available information for TATB and a representative derivative of the bis-triazole.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for TATB and the representative bis-triazole derivative.
| Property | This compound Derivative | TATB (1,3,5-Triamino-2,4,6-trinitrobenzene) |
| Chemical Formula | C4H6N8 | C6H6N6O6 |
| Molecular Weight | 166.15 g/mol | 258.15 g/mol [1][4] |
| Density | 1.71 g/cm³ | 1.93 g/cm³ (crystal), 1.80 g/cm³ (pressed)[1][4] |
| Detonation Velocity | 7891 m/s | 7,350 m/s (at 1.80 g/cm³)[1][2] |
| Impact Sensitivity | > 40 J | Extremely Insensitive |
| Friction Sensitivity | > 360 N | > 360 N |
| Electrostatic Spark Sensitivity | Not Reported | Insensitive (Specific values vary with test conditions) |
Note: Data for the this compound derivative is based on 3,6-diamino-1H-[1][2][3]triazolo[4,3-b][1][2][3]triazole.
Experimental Protocols
The determination of sensitivity and performance of energetic materials relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
Impact Sensitivity Testing (BAM Fallhammer)
Impact sensitivity is determined using a BAM (Bundesanstalt für Materialprüfung) fallhammer apparatus. A specified weight is dropped from varying heights onto a sample of the energetic material placed on an anvil. The height at which a reaction (e.g., explosion, decomposition) occurs in 50% of the trials is known as the h50 value and is expressed in Joules (J). A higher h50 value indicates lower sensitivity.
Friction Sensitivity Testing (BAM Friction Apparatus)
Friction sensitivity is assessed using a BAM friction apparatus. A porcelain pin is pressed with a specific load onto a sample of the material spread on a porcelain plate. The plate is then moved back and forth. The test is performed at various loads, and the lowest load at which a reaction occurs is recorded in Newtons (N). A higher value indicates lower friction sensitivity. For TATB, the limiting load is reported to be greater than 360 N.
Electrostatic Spark Sensitivity Testing
This test evaluates the susceptibility of an energetic material to initiation by an electrostatic discharge. A sample is placed between two electrodes, and a spark of known energy is passed through it. The minimum energy required to cause initiation is determined. The sensitivity can be influenced by factors such as particle size, crystal form, and the electrical characteristics of the test setup.
Density Measurement
The crystal density is typically determined by X-ray diffraction, which provides the theoretical maximum density. The practical density of a pressed explosive charge is measured using techniques like gas pycnometry or by simple dimensional and mass measurements.
Detonation Velocity Measurement
The detonation velocity, a key performance parameter, is the speed at which the detonation wave propagates through the explosive. It is commonly measured by placing probes at known intervals along a cylindrical charge of the explosive and recording the time it takes for the detonation front to travel between them.
Visualization of the Comparison Logic
The following diagram illustrates the logical workflow for comparing the sensitivity of the two compounds.
Caption: Logical workflow for the comparative analysis of energetic materials.
Conclusion
Based on the available data, TATB remains the benchmark for an exceptionally insensitive high explosive. Its high density and moderate detonation velocity, combined with its remarkable resistance to accidental initiation, solidify its role in applications demanding the highest levels of safety.
The representative derivative of this compound also exhibits a high degree of insensitivity to impact and friction, comparable to that of TATB in the friction test. Notably, its calculated detonation velocity is higher than that of TATB. However, the lack of comprehensive experimental data for the parent compound, this compound, necessitates further research to fully ascertain its properties and potential applications as an energetic material. The data from its derivative suggests that the bis-triazole family of compounds holds promise for the development of novel insensitive energetic materials. It is crucial for researchers to conduct and publish detailed experimental characterizations of the parent compound to enable a more direct and definitive comparison.
References
Cross-Validation of Analytical Results for 5,5'-Diamino-3,3'-bis-1,2,4-triazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of 5,5'-Diamino-3,3'-bis-1,2,4-triazole. By cross-validating results from multiple analytical methods, researchers can ensure the identity, purity, and quality of this compound. This document outlines the principles of each technique, presents expected data based on closely related structures, and provides standardized experimental protocols.
Data Presentation: A Comparative Summary
The following tables summarize the expected analytical data for this compound. It is important to note that while the elemental analysis and mass spectrometry data are specific to the target compound, the NMR and IR data are based on the closely related compound 3,6-diamino-1H-[1][2][3]triazolo[4,3-b][1][2][3]triazole, which contains similar functional groups and structural motifs. This information serves as a valuable reference for interpreting experimental results.
Table 1: Elemental and Mass Spectrometry Data
| Parameter | Expected Value | Technique |
| Molecular Formula | C4H6N8 | - |
| Molecular Weight | 166.14 g/mol | Mass Spectrometry |
| Carbon (%) | 28.91 | Elemental Analysis |
| Hydrogen (%) | 3.64 | Elemental Analysis |
| Nitrogen (%) | 67.45 | Elemental Analysis |
| [M+H]⁺ | 167.0790 | High-Resolution Mass Spectrometry |
Table 2: Spectroscopic Data (Reference: 3,6-diamino-1H-[1][2][3]triazolo[4,3-b][1][2][3]triazole)
| Technique | Parameter | Expected Values |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~5.45 ppm (s, 2H, NH₂), ~6.02 ppm (s, 2H, NH₂), ~11.50 ppm (br, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | ~141.3 ppm, ~155.3 ppm, ~169.7 ppm |
| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~3414, 3333 (N-H stretching), ~1685 (C=N stretching), ~1647, 1617 (N-H bending) |
Table 3: Thermal Analysis Data
| Technique | Parameter | Expected Value |
| Differential Scanning Calorimetry (DSC) | Decomposition Temperature (Td) | High thermal stability, with decomposition onset likely >200 °C |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard laboratory practices for the analysis of nitrogen-rich heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and confirm the proton and carbon environments of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.
-
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of a pure KBr pellet or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.
-
Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen, flow rate dependent on the instrument.
-
Drying Gas: Nitrogen, temperature and flow rate dependent on the instrument.
-
-
Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺ and use it to calculate the elemental composition.
Elemental Analysis (CHN)
-
Objective: To determine the percentage composition of carbon, hydrogen, and nitrogen in the sample, confirming its empirical formula.
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (typically >900 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Calibration: The instrument should be calibrated using a certified standard (e.g., acetanilide) before running the sample.
Differential Scanning Calorimetry (DSC)
-
Objective: To evaluate the thermal stability and identify thermal transitions such as melting and decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or sealed pan.
-
Analysis:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Under an inert nitrogen atmosphere.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset and peak temperatures of any endothermic or exothermic events.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical results for this compound.
Caption: Workflow for the cross-validation of analytical results.
References
A Comparative Analysis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole and Novel Explosives
This guide provides a comprehensive benchmark of the energetic material 3,6-Diamino-1H-[1][2][3]triazolo[4,3-b][1][2][3]triazole (DATT), a representative of the diamino-bis-triazole family, against a selection of novel, high-performance explosives. The comparison focuses on key performance metrics including detonation velocity, detonation pressure, density, and sensitivity to impact and friction. Detailed experimental protocols for the determination of these properties are also provided to ensure reproducibility and standardization of future research.
Data Presentation: Performance Characteristics of Energetic Materials
The following table summarizes the key performance parameters of DATT and several novel explosives. This allows for a direct comparison of their energetic properties and sensitivity characteristics.
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| 3,6-Diamino-1H-[1][2][3]triazolo[4,3-b][1][2][3]triazole | DATT | 1.71 | 7891 | 21.0 | >40 | >360 |
| Dihydroxylammonium 5,5'-bis-tetrazole-1,1'-diolate | TKX-50 | 1.887 | 9642 | 37.0 | 50.1-70.8 | >360 |
| 5,5'-Dinitramino-3,3'-bi[1,2,4-triazole] | DNABT | 1.788 | - | - | - | - |
| 4,4'-Dinitrimino-5,5'-diamino-3,3'-azo-bis-1,2,4-triazole | DNDAABT | - | - | - | - | - |
| 5,5′-dinitramino-3,3′-azo-1,2,4-oxadiazole | - | 1.88 | 9243 | 39.2 | 2 | 10 |
Experimental Protocols
The following sections detail the standardized methodologies for determining the key performance characteristics of energetic materials cited in this guide.
Impact Sensitivity: BAM Fallhammer Test
The impact sensitivity of the energetic materials is determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer test. This method evaluates the response of a substance to the impact of a falling weight.
Apparatus:
-
BAM Fallhammer apparatus, consisting of a drop weight, a guide rail, a release mechanism, and an anvil assembly.
-
Steel cylinders and guide rings.
-
A sample holder.
Procedure:
-
A small, measured amount of the explosive sample (typically around 40 mm³) is placed in the sample holder, which is then assembled with the steel cylinders and guide ring.
-
The assembled sample holder is placed on the anvil of the fallhammer.
-
A drop weight of a specified mass (e.g., 1 kg, 5 kg, or 10 kg) is raised to a predetermined height.
-
The weight is released, allowing it to fall and impact the sample.
-
The outcome of the impact is observed and recorded. A "go" is registered if there is an audible report, flame, or flash.
-
The test is repeated multiple times at various drop heights to determine the height at which there is a 50% probability of initiation (H₅₀). This value, converted to energy in Joules, represents the impact sensitivity of the material. A higher value indicates lower sensitivity.
Friction Sensitivity: BAM Friction Test
The friction sensitivity is determined using the BAM Friction Tester, which measures the response of a material to frictional stimuli.
Apparatus:
-
BAM Friction Tester, consisting of a porcelain plate, a porcelain pin, a weighted lever arm, and a motor to move the plate.
-
Porcelain plates and pins with specified surface roughness.
Procedure:
-
A small amount of the explosive sample is placed on the porcelain plate.
-
The porcelain pin is lowered onto the sample, and a specific load is applied via the weighted lever arm.
-
The motor is activated, causing the porcelain plate to move back and forth under the stationary pin a single time.
-
The result is observed for any reaction, such as an audible crackle, spark, or flame.
-
The test is conducted with a series of trials at different loads to determine the lowest load at which a reaction occurs in at least one out of six trials.[4] This load, in Newtons (N), is reported as the friction sensitivity. A higher value indicates lower sensitivity.
Detonation Velocity: Dautriche Method
The detonation velocity is a key performance parameter and can be measured using the Dautriche method. This technique compares the detonation velocity of the test explosive to that of a calibrated detonating cord.
Apparatus:
-
A sample of the explosive to be tested, typically pressed into a cylindrical charge of a specific diameter and length.
-
A calibrated detonating cord with a known and consistent detonation velocity.
-
A witness plate, typically made of lead or another soft metal.
-
Detonators.
Procedure:
-
Two holes are drilled into the side of the explosive charge at a precisely measured distance apart ('L').
-
The detonating cord is threaded through these holes, creating a loop. The two ends of the cord are brought together and placed in contact with the witness plate.
-
The main explosive charge is initiated at one end.
-
As the detonation front propagates through the charge, it initiates the detonating cord at the two points where it passes through the charge.
-
Two detonation waves travel in opposite directions along the detonating cord from the points of initiation.
-
These two waves collide at a specific point on the cord, leaving a distinct mark on the witness plate.
-
The distance ('D') from the center point between the two ends of the cord on the witness plate to the collision mark is measured.
-
The detonation velocity of the explosive (V_exp) is then calculated using the following formula: V_exp = (L * V_cord) / (2 * D) where V_cord is the known detonation velocity of the detonating cord.[5][6][7]
Visualizations
The following diagrams illustrate the logical relationships in the comparison of these energetic materials and the general workflow for their characterization.
Caption: Comparative relationship of energetic compounds to their performance properties.
Caption: General experimental workflow for the characterization of energetic materials.
References
Bridging the Gap: A Comparative Guide to the Validation of Computational Models for Bistriazole Properties
For Researchers, Scientists, and Drug Development Professionals
The predictive power of computational models is increasingly pivotal in the efficient discovery and development of novel therapeutic agents. For bistriazole derivatives, a class of compounds with significant pharmacological potential, in silico methods offer a rapid and cost-effective means to predict their physicochemical and biological properties. However, the reliability of these computational predictions hinges on rigorous experimental validation. This guide provides an objective comparison of common computational models used for bistriazole property prediction and the corresponding experimental techniques for their validation, supported by cited data.
Computational Models vs. Experimental Validation: A Head-to-Head Comparison
The validation of computational predictions with experimental data is a critical step in the drug discovery pipeline. Discrepancies between predicted and experimental values can arise from the inherent approximations in computational methods and the complexities of biological systems.[1] This section outlines the commonly employed computational approaches for bistriazole property prediction and the gold-standard experimental methods for their validation.
Table 1: Comparison of Computational Models and Experimental Validation Techniques for Bistriazole Properties
| Predicted Property | Computational Model | Experimental Validation Method | Key Considerations |
| Binding Affinity & Interaction | Molecular Docking, Molecular Dynamics (MD) Simulations | Fluorescence Spectroscopy, UV-Vis Spectroscopy, Isothermal Titration Calorimetry (ITC) | Docking provides a static prediction of binding mode and affinity, while MD simulations can explore the dynamics of the interaction.[2][3] Spectroscopic methods confirm binding and can determine binding constants, while ITC provides a complete thermodynamic profile of the interaction.[4] |
| Biological Activity (e.g., Cytotoxicity, Antimicrobial) | Quantitative Structure-Activity Relationship (QSAR) | In vitro cell-based assays (e.g., MTT assay), Minimum Inhibitory Concentration (MIC) assays | QSAR models correlate chemical structure with biological activity and require a robust training dataset.[1] In vitro assays provide direct measurement of the compound's effect on cell viability or microbial growth.[5][6] |
| Physicochemical Properties (e.g., Solubility, Lipophilicity) | Density Functional Theory (DFT), Free Energy Calculations | Shake-flask method (for LogP), Potentiometric titration (for pKa), High-Performance Liquid Chromatography (HPLC) | DFT calculations can predict molecular properties based on quantum mechanics.[7] Experimental methods provide direct measurement of these fundamental properties that influence a drug's ADMET profile.[8][9] |
| Structural & Spectral Properties | Quantum Chemical Calculations | Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy | Theoretical spectral data from quantum chemical calculations can be compared with experimental spectra to confirm the synthesized structure.[4] |
Workflow for Computational Prediction and Experimental Validation
The successful integration of computational and experimental approaches follows a logical workflow, ensuring that in silico predictions guide and refine experimental efforts.
Caption: A typical workflow integrating computational prediction with experimental validation for bistriazole drug discovery.
Detailed Experimental Protocols
The reproducibility of experimental validation is paramount. Below are summaries of standard protocols for key experiments.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., A-549, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and incubated for 24 hours.[6]
-
Compound Treatment: Cells are treated with varying concentrations of the bistriazole derivatives for a defined period (e.g., 24 hours). A reference drug, such as doxorubicin, is used as a positive control.[6]
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL), and the plates are incubated for 4 hours at 37°C.[6]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.
Fluorescence Spectroscopy for Binding Studies
Fluorescence spectroscopy can be used to study the interaction between a bistriazole derivative and a target protein, such as human serum albumin (HSA).
-
Instrumentation: A fluorescence spectrophotometer is used to record emission spectra.
-
Sample Preparation: A solution of the target protein with a fixed concentration is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Titration: Aliquots of the bistriazole derivative solution are incrementally added to the protein solution.
-
Data Acquisition: After each addition, the fluorescence emission spectrum of the protein (e.g., tryptophan fluorescence) is recorded.
-
Data Analysis: Changes in fluorescence intensity are used to determine the binding constant (K_a) and the number of binding sites (n) by applying the Stern-Volmer equation. Thermodynamic parameters can be calculated by performing the experiment at different temperatures.[4]
Signaling Pathway Perturbation by Bistriazoles
Computational predictions can suggest which cellular signaling pathways a bistriazole derivative might modulate. Experimental validation is then crucial to confirm these effects.
Caption: A simplified diagram of a signaling pathway modulated by a bistriazole derivative.
Conclusion
The integration of computational modeling and experimental validation provides a powerful paradigm for the discovery of novel bistriazole-based therapeutics. While computational methods offer predictive insights into the properties of these compounds, experimental data remains the ultimate arbiter of their true biological and physicochemical behavior. A synergistic approach, where computational predictions guide experimental design and experimental results refine computational models, is essential for accelerating the translation of promising bistriazole derivatives from in silico concepts to clinically effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational design to experimental validation: molecular dynamics-assisted development of polycaprolactone micelles for drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Integrated computational-experimental discovery of clathrin inhibitors: from virtual screening to mechanistic validation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The computational and experimental studies on a 1, 2, 3-triazole compound and its special binding to three kinds of blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 9. escholarship.org [escholarship.org]
Safety Operating Guide
Safe Disposal of 5,5'-Diamino-3,3'-bis-1,2,4-triazole: A Guide for Laboratory Professionals
Disclaimer: 5,5'-Diamino-3,3'-bis-1,2,4-triazole is an energetic material and must be handled with extreme caution. This guide provides procedures for the safe management and preparation for disposal by qualified professionals. Under no circumstances should laboratory personnel attempt to dispose of this compound themselves.
I. Immediate Safety and Handling Precautions
Proper handling is the first step in safe disposal. Personnel must adhere to the following safety protocols when managing waste containing this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), a flame-retardant lab coat, and heavy-duty chemical-resistant gloves.
-
Avoid Ignition Sources: Keep the material away from heat, sparks, open flames, and any other potential ignition sources. Its dust can be explosive under certain conditions.
-
Prevent Dust Accumulation: Handle the compound in a well-ventilated area, preferably within a fume hood, to prevent the accumulation of dust. Use wet cleaning methods for any spills to avoid generating airborne dust.
-
Storage: Store waste in a designated, clearly labeled, and tightly sealed container. The storage area should be cool, dry, and separate from incompatible materials, particularly oxidizing agents.
II. Waste Characterization and Segregation
Accurate characterization and segregation of waste are critical for safe and compliant disposal.
-
Waste Identification: All waste containing this compound must be classified as energetic and hazardous waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
III. Step-by-Step Disposal Plan
The disposal of energetic materials is a highly regulated process that must be carried out by licensed professionals. The following steps outline the procedure for arranging the proper disposal of this compound.
-
Contact Environmental Health and Safety (EHS): As soon as you have waste this compound to be disposed of, contact your institution's EHS department. They are the primary resource for guidance on hazardous waste disposal and will have established protocols.
-
Provide Detailed Information: Be prepared to provide the EHS department with the following information:
-
The exact name of the chemical: this compound
-
CAS Number: 22819-10-9
-
The quantity of waste.
-
A description of the waste (e.g., pure compound, contaminated labware, reaction mixture).
-
The location of the waste.
-
-
Packaging for Disposal: Follow the specific instructions provided by your EHS department for packaging the waste. This will typically involve:
-
Using a designated, robust, and compatible waste container.
-
Securely sealing the container.
-
Affixing a hazardous waste label to the container, filled out completely and accurately.
-
-
Scheduling a Pickup: Your EHS department will coordinate with a licensed hazardous waste disposal company that specializes in energetic materials. They will schedule a time for the waste to be picked up from your laboratory or a designated accumulation area.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and local regulations. Retain a copy for your records.
IV. Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C4H6N8 |
| Molecular Weight | 166.14 g/mol [1] |
| Melting Point | >350 °C[1] |
| Density (Predicted) | 1.870±0.06 g/cm³[1] |
| Boiling Point (Predicted) | 723.0±43.0 °C[1] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
VI. Experimental Protocols
The disposal of energetic materials such as this compound is performed by specialized facilities using highly controlled processes. These are not procedures to be conducted in a laboratory setting. The primary methods used by these facilities include:
-
Incineration: This is a common method for the thermal destruction of energetic materials. It is carried out in specially designed incinerators that can handle the rapid release of energy.
-
Chemical Treatment: Some energetic materials can be neutralized or decomposed through chemical reactions. These processes are complex and require specialized equipment and expertise.
-
Detonation: In some cases, controlled detonation may be used for the disposal of bulk quantities of energetic materials. This is typically performed at remote sites under strict safety protocols.[2][3]
It is important to note that the selection of the appropriate disposal method depends on the specific characteristics of the waste material and is determined by the licensed disposal facility in accordance with local, state, and federal regulations.[4] The environmental impact of these methods is a significant consideration, and there is ongoing research into greener alternatives for the disposal of energetic materials.[5][6]
References
- 1. This compound | 22819-10-9 [amp.chemicalbook.com]
- 2. Energetic Hazardous Wastes | Hazardous Waste Permitting | US EPA [19january2021snapshot.epa.gov]
- 3. McCoy Review: EPA Reports on Alternative Treatment Technologies for Energetic Hazardous Wastes [mccoyseminars.com]
- 4. Explosive & Energetic Waste Management | PCI | USA [pollutioncontrolinc.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
Personal protective equipment for handling 5,5'-Diamino-3,3'-bis-1,2,4-triazole
This guide provides critical safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling 5,5'-Diamino-3,3'-bis-1,2,4-triazole. The following step-by-step guidance is designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Hazard Identification and Risk Assessment
While specific toxicological properties for this compound are not fully detailed in available literature, related aminotriazole compounds are considered hazardous.[1][2] It is imperative to handle this chemical with caution, assuming it may pose risks such as skin, eye, and respiratory tract irritation.[2][3] Some related compounds are noted as harmful if swallowed and may have potential long-term health effects.[1] Therefore, a thorough risk assessment is mandatory before beginning any work.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust can lead to respiratory irritation.[2]
-
Harmful if Swallowed: Accidental ingestion may be harmful.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to exposure.[4] All personnel must be trained in the proper donning and doffing of PPE.[5] The following table summarizes the required equipment.
| PPE Component | Specification | Purpose & Rationale |
| Gloves | Double-gloved with powder-free nitrile or neoprene gloves (ASTM D6978).[4][5] | Prevents skin contact. Double gloving provides an extra layer of protection. Change outer glove immediately upon known or suspected contact.[4] |
| Gown | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or similar laminate material.[5] | Protects the body from contamination. Cuffs should be tucked under the inner glove.[4] |
| Eye & Face Protection | Chemical safety goggles with side shields and/or a full-face shield.[5][6] | Protects eyes and face from splashes or airborne particles. Standard eyeglasses are insufficient.[6] |
| Respiratory Protection | An N95-rated respirator or higher is required when handling the powder outside of a containment hood.[6][7] | Prevents inhalation of fine dust particles. A full risk assessment may indicate the need for a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR).[6][8] |
| Head & Shoe Covers | Disposable head/hair covers and shoe covers.[5] | Minimizes contamination of personal clothing and prevents tracking of the chemical to other areas.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential to minimize exposure and prevent contamination.
Methodology for Safe Handling:
-
Preparation of Work Area:
-
Ensure all work with the solid compound is performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[7]
-
Verify that an eyewash station and safety shower are unobstructed and readily accessible.[3]
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) before introducing the chemical.
-
-
Donning PPE:
-
Don PPE in the following order: shoe covers, head/hair cover, inner gloves, gown, outer gloves, and eye/face protection. A respirator, if required by your risk assessment, should be fit-tested and donned according to institutional guidelines.
-
-
Handling the Compound:
-
Carefully open the container within the fume hood, avoiding any sudden movements that could aerosolize the powder.
-
Use a dedicated spatula to weigh and transfer the compound. Avoid creating dust.[7]
-
If transferring to a new container, ensure it is clearly and accurately labeled.
-
Keep the primary container tightly sealed when not in use.[3]
-
-
Decontamination and Cleanup:
-
Following the procedure, decontaminate all surfaces and equipment using an appropriate cleaning agent as determined by your institution's safety office.
-
Carefully wipe down the work surface, starting from the cleanest area and moving toward the most contaminated.
-
Collect all disposable materials (bench paper, wipes) in a designated hazardous waste bag.
-
-
Doffing PPE:
-
Remove PPE in a manner that prevents self-contamination. The general order is: outer gloves, gown, shoe covers, head cover, eye/face protection, and finally, inner gloves.
-
Dispose of all single-use PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.[9]
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: This includes excess compound, contaminated PPE, weigh boats, and cleaning materials. Collect these items in a clearly labeled, sealed hazardous waste container.[7]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[7]
-
Disposal Protocol: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7] Arrange for pickup and disposal through your certified EHS provider, ensuring compliance with all local, state, and federal regulations.
Handling Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of Hazardous Chemical Compounds.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pppmag.com [pppmag.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
